RU5135
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H28N2O2 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one |
InChI |
InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20) |
Clé InChI |
LLAKESJIQFAQJA-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Amidine Steroid RU5135
This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and pharmacological actions of RU5135, a potent convulsant steroid derivative. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience. This document details the compound's mechanism of action as a dual antagonist of GABAa and glycine receptors, presents its known chemical and physical properties in a structured format, and outlines key experimental methodologies for its study.
Chemical and Physical Properties
This compound is a synthetic organic compound classified as an amidine steroid. Its core structure is an androstane skeleton, which is characteristic of steroid hormones. The following tables summarize the known identifiers and physicochemical properties of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (3α,5β)-3-Hydroxy-16-imino-17-aza-androstan-11-one |
| CAS Number | 78774-26-2 |
| Chemical Formula | C₁₈H₂₈N₂O₂ |
| Molecular Weight | 304.43 g/mol |
| SMILES | C[C@]12CC--INVALID-LINK--CC[C@H]3O">C@HC4=CC(=O)C[C@H]4C |
| InChI | InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11+,12+,13+,16-,17+,18+/m1/s1 |
| Synonyms | RU-5135, R-5135 |
Table 2: Physicochemical Properties
| Property | Value |
| XLogP3 | 2.6 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 63.8 Ų |
| Heavy Atom Count | 22 |
| Complexity | 468 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Not reported |
Mechanism of Action and Signaling Pathways
This compound exerts its potent effects on the central nervous system primarily through the antagonism of two major inhibitory neurotransmitter receptors: the γ-aminobutyric acid type A (GABAa) receptor and the glycine receptor (GlyR). This dual antagonism disrupts normal inhibitory neurotransmission, leading to hyperexcitability and convulsant activity.
Antagonism of the GABAa Receptor
This compound acts as a competitive antagonist at the GABAa receptor, the primary mediator of fast inhibitory neurotransmission in the brain.[1] It binds to the receptor at a site that overlaps with the binding site for the endogenous agonist GABA. By competitively inhibiting GABA binding, this compound prevents the opening of the receptor's associated chloride ion channel. This blockade of chloride influx prevents the hyperpolarization of the postsynaptic neuron, thereby reducing the inhibitory postsynaptic potential (IPSP) and increasing neuronal excitability.
Antagonism of the Glycine Receptor
In the spinal cord and brainstem, this compound is a potent antagonist of the glycine receptor, another important ligand-gated chloride channel responsible for inhibitory neurotransmission.[2] Its action at the glycine receptor is similar to that of the classic glycine antagonist, strychnine. This compound binds to the glycine receptor and prevents the binding of glycine, thereby inhibiting the influx of chloride ions and reducing inhibitory signaling. This effect contributes significantly to its convulsant properties.
Experimental Protocols
The following sections provide overviews of key experimental methodologies used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay: [³⁵S]TBPS Displacement
This assay is used to determine the affinity of this compound for the GABAa receptor ionophore binding site, which is labeled by the radioligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).
Objective: To quantify the binding affinity of this compound to the GABAa receptor complex.
Materials:
-
Synaptic membrane preparation from rodent cerebral cortex.
-
[³⁵S]TBPS (specific activity ~80-120 Ci/mmol).
-
This compound stock solution.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 200 mM NaCl).
-
Non-specific binding control (e.g., 10 µM picrotoxin).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize rodent cerebral cortex in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the incubation buffer.
-
Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [³⁵S]TBPS (typically 1-2 nM), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [³⁵S]TBPS binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).
Electrophysiology: Patch-Clamp Recording
Patch-clamp electrophysiology is employed to directly measure the effects of this compound on the function of GABAa and glycine receptors in individual neurons.
Objective: To characterize the antagonistic effects of this compound on GABA- and glycine-evoked currents.
Materials:
-
Cultured neurons or acute brain slices.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular solution (e.g., containing KCl or CsCl).
-
Extracellular solution (artificial cerebrospinal fluid, aCSF).
-
GABA and glycine stock solutions.
-
This compound stock solution.
-
Drug application system (e.g., perfusion or puffer).
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Pipette Preparation: Pull glass micropipettes and fill with intracellular solution.
-
Seal Formation: Approach a neuron with the micropipette and form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration.
-
Current Recording: Clamp the neuron at a specific holding potential (e.g., -60 mV) and record baseline membrane current.
-
Agonist Application: Apply a known concentration of GABA or glycine to evoke an inward chloride current.
-
Antagonist Application: Co-apply this compound with the agonist or pre-apply this compound before agonist application.
-
Data Acquisition and Analysis: Record the changes in the agonist-evoked current in the presence of this compound. Analyze the reduction in current amplitude to determine the potency and mechanism of antagonism (e.g., competitive vs. non-competitive).
Conclusion
This compound is a valuable pharmacological tool for studying the roles of GABAergic and glycinergic inhibition in the central nervous system. Its potent and dual antagonistic action at GABAa and glycine receptors makes it a powerful convulsant agent for in vitro and in vivo models of epilepsy and neuronal hyperexcitability. The experimental protocols outlined in this guide provide a foundation for the further investigation of this and similar compounds. Further research is warranted to fully elucidate its binding site and to explore the potential for developing more selective antagonists based on its unique steroid structure.
References
RU5135: A Technical Guide to its Selectivity for Glycine vs. GABA Receptors
A Comprehensive Analysis for Researchers and Drug Development Professionals
The steroid derivative RU5135 has demonstrated notable antagonistic activity at two of the primary inhibitory neurotransmitter receptors in the central nervous system: the glycine receptor (GlyR) and the γ-aminobutyric acid type A (GABAA) receptor. Understanding the selectivity of this compound for these two critical targets is paramount for its potential development as a pharmacological tool or therapeutic agent. This technical guide provides an in-depth analysis of the selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
The antagonistic potency of this compound at both glycine and GABAA receptors has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve. A higher pA2 value indicates greater antagonist potency.
Based on electrophysiological studies, this compound exhibits a clear preference for the GABAA receptor over the glycine receptor. The pA2 value for this compound in antagonizing the GABA analogue muscimol at the GABAA receptor in the rat cuneate nucleus was determined to be 8.31.[1][2] In contrast, its pA2 value for antagonizing glycine at the glycine receptor in the rat optic nerve was 7.67.[1][2] This indicates that this compound is a more potent antagonist at the GABAA receptor.
Further studies on the human homomeric alpha1 glycine receptor have corroborated the potent antagonistic nature of this compound at this receptor subtype, with a rank order of potency placing it above the classical glycine receptor antagonist, strychnine.[3]
| Parameter | GABAA Receptor | Glycine Receptor | Reference |
| pA2 Value | 8.31 | 7.67 | [1][2] |
| Agonist Antagonized | Muscimol | Glycine | [1][2] |
| Experimental Preparation | Rat Cuneate Nucleus | Rat Optic Nerve | [1][2] |
| Antagonism Type | Competitive | Competitive | [1][2] |
Experimental Protocols
Electrophysiological Determination of pA2 Values
The pA2 values for this compound were determined through extracellular electrophysiological recordings from isolated preparations of the rat cuneate nucleus and optic nerve.
Preparation of Rat Cuneate Nucleus and Optic Nerve Slices:
-
Animal Euthanasia and Dissection: Male Sprague-Dawley rats are humanely euthanized in accordance with institutional guidelines. The brainstem is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF). The cuneate nucleus and optic nerves are carefully dissected.
-
Slicing: For the cuneate nucleus, transverse slices (typically 300-400 µm thick) are prepared using a vibratome. The optic nerves are used as whole preparations.
-
Incubation: The preparations are allowed to equilibrate in oxygenated aCSF at room temperature for at least one hour before recording.
Electrophysiological Recording:
-
Recording Chamber: The slice or optic nerve is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.
-
Extracellular Recording: Extracellular field potentials are recorded using glass microelectrodes filled with aCSF, positioned in the appropriate nuclear region or along the optic nerve.
-
Agonist Application: Dose-response curves are generated for the respective agonists, muscimol for the cuneate nucleus (GABAA receptors) and glycine for the optic nerve (glycine receptors). The agonists are applied via the perfusion solution at increasing concentrations.
-
Antagonist Application: The preparation is then incubated with a fixed concentration of this compound for a sufficient period to reach equilibrium. The agonist dose-response curve is then re-determined in the presence of this compound. This is repeated for several concentrations of this compound.
-
Data Analysis and pA2 Calculation: The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the linear regression of the Schild plot provides the pA2 value.
FLIPR Membrane Potential Assay
The functional antagonism of this compound at the human alpha1 glycine receptor was also characterized using a fluorescence-based high-throughput screening assay, the FLIPR Membrane Potential (FMP) assay.
Cell Culture and Plating:
-
A stable HEK293 cell line expressing the human homomeric alpha1 glycine receptor is used.
-
Cells are cultured in appropriate media and conditions.
-
Cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.
Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The cells are then incubated with a membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye pair) in the dark at 37°C for a specified time (e.g., 30-60 minutes).
Compound Addition and Fluorescence Reading:
-
The microplate is placed in a FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
This compound or other antagonists are added to the wells and incubated for a set period.
-
The agonist (glycine) is then added, and the change in fluorescence intensity is monitored in real-time. The activation of the glycine receptor, a chloride channel, leads to a change in membrane potential, which is detected as a change in the fluorescence of the dye.
Data Analysis:
-
The fluorescence signal is normalized and used to generate dose-response curves for the agonist in the presence and absence of the antagonist.
-
From these curves, parameters such as IC50 (for antagonists) or EC50 (for agonists) can be calculated.
Signaling Pathways of Glycine and GABAA Receptors
Both glycine and GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Their activation leads to an influx of chloride ions (Cl-), resulting in hyperpolarization of the postsynaptic membrane and a decrease in the likelihood of firing an action potential.
Conclusion
The available data clearly indicate that this compound is a competitive antagonist at both glycine and GABAA receptors, with a notable selectivity for the GABAA receptor. This selectivity profile, quantified by pA2 values, makes this compound a valuable pharmacological tool for dissecting the relative contributions of these two inhibitory systems in various physiological and pathological processes. Further research to determine its binding affinities (Ki values) at different receptor subtypes and to elucidate its in vivo effects will be crucial in fully understanding its potential applications in neuroscience research and drug development.
References
- 1. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterisation of the human alpha1 glycine receptor in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Research Applications of CAS Number 78774-26-2 (RU5135)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research applications and pharmacological profile of the compound identified by CAS number 78774-26-2, commonly known as RU5135.[1][2][3] this compound is a synthetically derived amidine steroid that has been instrumental in the study of inhibitory neurotransmitter systems.[1] Its primary mechanism of action is as a potent, competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor, with a secondary, less potent antagonistic activity at the glycine receptor.[2][4] This dual antagonism makes this compound a valuable pharmacological tool for dissecting the roles of these two primary inhibitory neurotransmitter systems in the central nervous system. This document will detail the known quantitative pharmacological data, provide an in-depth look at the experimental protocols used to characterize this compound, and present visual diagrams of its mechanism of action and related experimental workflows.
Introduction to this compound
This compound, with the chemical formula C18H28N2O2 and a molecular weight of 304.43 g/mol , is a novel convulsant amidine steroid.[1] It is also referred to by its synonyms RU-5135 and R-5135.[2][3][5] The compound's primary significance in neuroscience research stems from its function as a selective antagonist of inhibitory amino acid receptors.[2] Specifically, it acts as a competitive antagonist at the GABAA receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain.[1][2] Additionally, this compound has been shown to antagonize the glycine receptor, another important inhibitory ligand-gated ion channel, although with lower potency.[2][4] This profile allows researchers to investigate the physiological and pathological roles of GABAergic and glycinergic signaling.
Quantitative Pharmacological Data
The antagonistic potency of this compound at its primary targets has been quantified using various experimental paradigms. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Receptor/System | Species/Tissue | Reference |
| pA2 | 8.31 | GABAA Receptor (antagonism of muscimol) | Rat cuneate nucleus | [2] |
| pA2 | 7.67 | Glycine Receptor (antagonism of glycine) | Rat optic nerve | [2] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Mechanism of Action
This compound exerts its effects by competitively binding to the orthosteric binding site of the GABAA receptor, the same site where the endogenous agonist GABA binds.[2] This competitive antagonism prevents GABA from binding and activating the receptor, thereby inhibiting the influx of chloride ions and reducing neuronal hyperpolarization. At the glycine receptor, this compound is also believed to act as a competitive antagonist at the glycine binding site.[2][4]
The following diagram illustrates the signaling pathway of the GABAA receptor and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound as a GABAA and glycine receptor antagonist has relied on specific electrophysiological and pharmacological assays. Below are detailed methodologies for key experiments.
Schild Analysis for pA2 Determination
The pA2 value, a measure of competitive antagonist potency, is determined using Schild analysis. This method involves generating agonist concentration-response curves in the absence and presence of various concentrations of the antagonist.
Experimental Workflow:
Methodology:
-
Tissue Preparation: Isolated tissues, such as rat cuneate nucleus slices for GABAA receptor studies or rat optic nerve for glycine receptor studies, are prepared and maintained in a suitable physiological solution.[2]
-
Control Concentration-Response Curve: The tissue is exposed to increasing concentrations of an agonist (e.g., muscimol for GABAA receptors, glycine for glycine receptors), and the resulting physiological response (e.g., change in membrane potential or firing rate) is measured to establish a baseline concentration-response curve.
-
Antagonist Incubation: After a washout period, the tissue is incubated with a fixed concentration of this compound for a sufficient time to reach equilibrium.
-
Agonist Concentration-Response in Presence of Antagonist: While still in the presence of this compound, a second agonist concentration-response curve is generated.
-
Repeat for Multiple Antagonist Concentrations: Steps 3 and 4 are repeated with several different concentrations of this compound.
-
Data Analysis: The dose ratio (DR) is calculated for each concentration of this compound. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.
-
Schild Plot Construction: A Schild plot is constructed by plotting the logarithm of (Dose Ratio - 1) against the logarithm of the molar concentration of this compound.
-
pA2 Determination: For a competitive antagonist, the data points on the Schild plot should lie on a straight line with a slope of 1. The x-intercept of this line is equal to the pA2 value.
Research Applications of this compound
The specific and potent antagonist activity of this compound at GABAA and glycine receptors makes it a valuable tool in several areas of neuroscience research:
-
Characterization of Inhibitory Synaptic Transmission: this compound can be used to block GABAergic and glycinergic neurotransmission, allowing researchers to isolate and study other synaptic inputs and to understand the contribution of inhibitory signaling to neural circuit function.
-
Investigation of Epilepsy and Seizure Mechanisms: As a convulsant, this compound can be used in animal models to induce seizure-like activity, providing a means to study the underlying pathophysiology of epilepsy and to screen for potential anti-convulsant drugs.
-
Elucidation of GABAA and Glycine Receptor Subtype Function: By comparing the effects of this compound with more subtype-selective antagonists, researchers can begin to dissect the specific roles of different GABAA and glycine receptor subtypes in various physiological processes.
-
Pharmacological Profiling of Novel Compounds: this compound can be used as a reference compound in binding assays and functional screens to identify and characterize new molecules that interact with the GABAA or glycine receptor.
Conclusion
This compound (CAS 78774-26-2) is a well-characterized competitive antagonist of GABAA and glycine receptors. Its utility in neuroscience research is firmly established, providing a reliable pharmacological tool for the investigation of inhibitory neurotransmission and its role in health and disease. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies. Future research may further elucidate the subtype selectivity of this compound and explore its potential in developing models of neurological disorders.
References
- 1. Pa2 determination | PPTX [slideshare.net]
- 2. How should values of pA2 and affinity constants for pharmacological competitive antagonists be estimated? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
The Influence of RU5135 on Inhibitory Postsynaptic Potentials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neuropharmacology, the intricate modulation of synaptic transmission remains a cornerstone of therapeutic discovery. Inhibitory postsynaptic potentials (IPSPs), primarily mediated by the neurotransmitter γ-aminobutyric acid (GABA) acting on GABAA receptors, are fundamental to regulating neuronal excitability and maintaining the delicate balance of neural circuits. The steroid derivative RU5135 has emerged as a significant tool for probing these inhibitory mechanisms. This technical guide provides an in-depth analysis of the effects of this compound on inhibitory postsynaptic potentials, consolidating available data, outlining detailed experimental protocols, and visualizing key pathways and workflows to support advanced research and development in this domain.
Mechanism of Action: Competitive Antagonism at the GABAA Receptor
This compound, a synthetic steroid derivative, functions as a competitive antagonist at the GABAA receptor.[1] This mode of action entails the direct competition of this compound with the endogenous ligand, GABA, for binding to the receptor's active site. Unlike agonists, which activate the receptor upon binding, or allosteric modulators, which bind to a different site to enhance or diminish the receptor's response to GABA, a competitive antagonist like this compound binds to the agonist site but does not activate the receptor. This binding event physically occludes GABA from binding, thereby preventing the opening of the associated chloride ion channel and the subsequent hyperpolarization of the postsynaptic membrane that constitutes an IPSP.
Biochemical studies have demonstrated that this compound shares a common site of action with the classical competitive GABAA receptor antagonist, bicuculline, a site that is distinct from that of the non-competitive antagonist picrotoxin.[2] This further solidifies its classification as a competitive antagonist. Molecular modeling studies have identified key structural features of GABAA antagonists, including this compound (also referred to as R-5135), that are crucial for their receptor recognition and binding, contributing to their antagonistic properties.[3] While it is a potent antagonist of GABAergic transmission, it is noteworthy that in some experimental preparations, this compound has been observed to have a less pronounced effect on the overall inhibition of neuronal firing mediated by GABA compared to its potent antagonism of glycine receptors.[4]
Quantitative Data on this compound Activity
The available quantitative data for this compound primarily characterizes its antagonistic potency in functional assays. A key parameter used to quantify the potency of a competitive antagonist is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
| Parameter | Value | Experimental Preparation | Agonist | Reference |
| pA2 | 8.31 | Isolated rat cuneate nucleus | Muscimol (GABA analogue) | [2] |
Note: The absence of specific data on IPSP modulation by this compound in the current literature highlights a potential area for future research to further elucidate its precise effects at the synaptic level.
Experimental Protocols
The investigation of the effects of this compound on inhibitory postsynaptic potentials necessitates rigorous experimental designs, primarily centered around electrophysiological techniques. The following protocols provide a detailed methodology for such studies.
Brain Slice Preparation and Maintenance
-
Animal Model: Sprague-Dawley rats (postnatal day 15-30) are a commonly used model.
-
Anesthesia and Perfusion: Animals are deeply anesthetized with isoflurane or a similar anesthetic, followed by transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices (300-400 µm thick) containing the brain region of interest (e.g., hippocampus, cortex) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording of Inhibitory Postsynaptic Currents (IPSCs)
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at room temperature or a more physiological temperature (30-32°C). Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pipette Solution: Patch pipettes (3-6 MΩ resistance) are filled with an internal solution designed to isolate IPSCs. A typical composition (in mM) is: 140 CsCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels). The pH is adjusted to 7.3 with CsOH. The high chloride concentration will result in inward IPSCs at a holding potential of -70 mV.
-
Recording Procedure:
-
Establish a gigaohm seal between the patch pipette and the membrane of the target neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
To isolate GABAA receptor-mediated IPSCs, bath-apply antagonists for ionotropic glutamate receptors, such as 20 µM CNQX or DNQX for AMPA/kainate receptors and 50 µM APV for NMDA receptors.
-
Record baseline spontaneous IPSCs (sIPSCs) or miniature IPSCs (mIPSCs) in the presence of 1 µM tetrodotoxin (TTX) to block action potentials. Evoked IPSCs (eIPSCs) can be elicited by placing a stimulating electrode in the vicinity of the recorded neuron.
-
-
Application of this compound: After a stable baseline recording is obtained, this compound is bath-applied at various concentrations. The effects on IPSC amplitude, frequency, and decay kinetics are then measured.
-
Data Analysis: IPSCs are analyzed using appropriate software (e.g., Clampfit, Mini Analysis). Key parameters to quantify include:
-
Amplitude: The peak current of the IPSC.
-
Frequency: The number of IPSCs occurring per unit of time.
-
Decay Time Constant (τ): A measure of the duration of the IPSC, often fitted with a single or double exponential function.
-
Charge Transfer: The integral of the IPSC, representing the total charge that flows during the event.
-
Visualizations
Signaling Pathway of GABAergic Inhibition and this compound Antagonism```dot
References
- 1. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and molecular modeling of GABAA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuropharmacology of RU5135
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the neuropharmacology of the synthetic steroid derivative, RU5135. It is a potent neuroactive compound with a dual antagonist profile, targeting two major classes of inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid type A (GABAA) receptors and the glycine receptors. This document collates the available quantitative data on its receptor affinity, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action to facilitate a deeper understanding for research and drug development purposes.
Introduction
This compound is a synthetic amidine steroid that has been characterized as a potent convulsant.[1] Its neuropharmacological properties stem from its ability to act as a competitive antagonist at both GABAA and glycine receptors. This dual antagonism of the two primary rapid inhibitory neurotransmitter systems in the central nervous system underlies its significant excitatory effects. Understanding the specifics of its interactions with these receptors is crucial for its use as a research tool to probe inhibitory neurotransmission and for elucidating the pharmacology of the GABAA and glycine receptor complexes.
Mechanism of Action
This compound exerts its effects by competitively blocking the action of endogenous agonists at GABAA and glycine receptors.
-
GABAA Receptor Antagonism : At the GABAA receptor, this compound acts as a competitive antagonist, sharing a common binding site with the classical competitive antagonist, bicuculline.[2] It has been demonstrated that this compound is not competitive at the putative steroid binding site on the GABAA receptor.[3] This indicates that its antagonistic action is mediated through the GABA binding site or a closely related site, rather than the allosteric sites targeted by many neurosteroids.
-
Glycine Receptor Antagonism : this compound is also a potent antagonist of the glycine receptor, where it exhibits a strychnine-like mechanism of action.[4] This competitive antagonism at the glycine receptor contributes to its overall excitatory and convulsant properties, particularly in the spinal cord and brainstem where glycinergic inhibition is prominent.
The following diagram illustrates the antagonistic action of this compound at the GABAA receptor.
The following diagram illustrates the antagonistic action of this compound at the glycine receptor.
Quantitative Pharmacology
The antagonist potency of this compound has been quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to elicit the same response.
| Receptor Target | Agonist | Preparation | pA2 Value | Reference |
| GABAA Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [2] |
| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [2] |
Experimental Protocols
The following are reconstructed experimental protocols for the determination of the pA2 values of this compound, based on the methodologies described in the cited literature.
Determination of pA2 at the GABAA Receptor
This protocol is based on the methods described by Simmonds and Turner (1985).[2]
Objective: To determine the pA2 value of this compound for its antagonism of muscimol-induced depolarization in the rat cuneate nucleus.
Preparation:
-
Slices of the cuneate nucleus are prepared from adult rats.
-
The slices are maintained in an organ bath superfused with physiological saline solution, gassed with 95% O2 / 5% CO2.
Electrophysiological Recording:
-
Extracellular recordings of neuronal responses are made from the cuneate nucleus slices.
-
A stable baseline response to the GABAA agonist muscimol is established by superfusing the tissue with a known concentration of muscimol.
-
Concentration-response curves for muscimol are generated by applying increasing concentrations of the agonist and recording the resulting depolarization.
Antagonist Application:
-
This compound is introduced into the superfusion medium at a fixed concentration.
-
After a period of equilibration with this compound, a new concentration-response curve for muscimol is generated in the presence of the antagonist.
-
This procedure is repeated for several different concentrations of this compound.
Data Analysis:
-
The dose-ratio for each concentration of this compound is calculated. The dose-ratio is the ratio of the EC50 of muscimol in the presence of the antagonist to the EC50 of muscimol in the absence of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
The pA2 value is determined as the x-intercept of the Schild plot regression line.
The following diagram illustrates the workflow for determining the pA2 value of a competitive antagonist.
Determination of pA2 at the Glycine Receptor
This protocol is based on the methods described by Simmonds and Turner (1985).[2]
Objective: To determine the pA2 value of this compound for its antagonism of glycine-induced depolarization in the isolated rat optic nerve.
Preparation:
-
Optic nerves are dissected from adult rats.
-
The isolated optic nerves are mounted in a recording chamber and superfused with physiological saline.
Electrophysiological Recording:
-
The depolarization of the optic nerve in response to the application of glycine is recorded.
-
A baseline concentration-response curve for glycine is established.
Antagonist Application and Data Analysis:
-
The experimental procedure follows the same steps as described for the GABAA receptor pA2 determination (Section 4.1), with glycine as the agonist and the rat optic nerve as the tissue preparation.
-
Dose-ratios are calculated, and a Schild plot is constructed to determine the pA2 value of this compound at the glycine receptor.
Conclusion
This compound is a valuable pharmacological tool characterized by its potent competitive antagonism at both GABAA and glycine receptors. The quantitative data, primarily in the form of pA2 values, confirm its high affinity for these inhibitory receptors. The dual nature of its antagonism provides a powerful means to investigate the roles of both GABAergic and glycinergic inhibition in various neuronal circuits and behaviors. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other novel neuroactive compounds. Further research, particularly utilizing modern techniques such as patch-clamp electrophysiology on specific receptor subunit combinations and radioligand binding assays with subtype-selective ligands, would provide a more detailed understanding of the molecular determinants of this compound's activity.
References
- 1. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RU5135 in In Vivo Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of RU5135, a steroid derivative and potent antagonist of inhibitory neurotransmission, for in vivo electrophysiology studies. The following sections detail its mechanism of action, potential applications, and a generalized protocol for its use in rodent models.
Introduction
This compound is a research compound known for its dual antagonist activity at γ-aminobutyric acid (GABA) and glycine receptors. Specifically, it acts as a competitive antagonist at the bicuculline-sensitive site of GABAA receptors and the strychnine-sensitive site of glycine receptors[1]. This inhibitory action on two major inhibitory neurotransmitter systems makes it a powerful tool for investigating the role of tonic and phasic inhibition in neural circuits, synaptic plasticity, and network oscillations. However, researchers should be aware of its potential to induce epileptiform activity, particularly at higher concentrations or in cases of a compromised blood-brain barrier[2].
Applications in In Vivo Electrophysiology
-
Studying the Role of Inhibitory Tone: By blocking both GABAergic and glycinergic inhibition, this compound can be used to unmask excitatory inputs and study the underlying excitatory network dynamics.
-
Induction of Epileptiform Activity: this compound has been shown to induce seizure-like discharges in vivo, making it a potential tool for modeling epilepsy and studying the mechanisms of seizure generation[2].
-
Investigating Synaptic Plasticity: The modulation of inhibitory circuits is crucial for many forms of synaptic plasticity. This compound can be used to investigate how the removal of inhibition affects processes like long-term potentiation (LTP) and long-term depression (LTD).
-
Glucocorticoid Receptor Antagonism: While its primary described electrophysiological effects stem from its action on inhibitory amino acid receptors, this compound is also classified as a glucocorticoid receptor antagonist[3]. This property may be relevant in studies investigating the intersection of stress, steroid hormones, and neural activity.
Quantitative Data Summary
The available literature provides limited quantitative data for in vivo applications of this compound. The most relevant in vitro data on its antagonist potency is summarized below. Researchers should perform careful dose-response studies to determine the optimal in vivo concentration for their specific application.
| Parameter | Receptor Target | Value | Preparation | Reference |
| pA2 | Muscimol (GABAa Agonist) | 8.31 | Isolated rat cuneate nucleus | [1] |
| pA2 | Glycine | 7.67 | Isolated rat optic nerve | [1] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater potency.
Experimental Protocols
The following is a generalized protocol for the systemic administration of this compound during in vivo electrophysiological recording in a rodent model. This protocol is based on standard in vivo electrophysiology procedures and should be adapted to the specific experimental question.
Animal Preparation and Surgery
-
Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Monitor the depth of anesthesia throughout the surgical procedure.
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Perform a craniotomy over the brain region of interest.
-
Electrode Implantation: Slowly lower the recording electrode(s) (e.g., single tungsten microelectrodes, silicon probes) to the desired coordinates.
-
Ground and Reference: Place ground and reference screws or wires in contact with the skull or cerebrospinal fluid.
-
Catheter Implantation (for systemic administration): For intravenous (IV) or intraperitoneal (IP) administration, a catheter may be implanted in the femoral vein or a cannula in the peritoneal cavity, respectively.
Electrophysiological Recording
-
Signal Acquisition: Connect the implanted electrode array to a preamplifier and a data acquisition system.
-
Baseline Recording: Record stable baseline neuronal activity (e.g., single-unit activity, local field potentials) for a sufficient period (e.g., 15-30 minutes) before drug administration.
This compound Administration (Systemic)
Caution: this compound can induce seizures. It is critical to start with a low dose and carefully monitor the animal's electrophysiological and behavioral state. The use of epicortical electrodes may be more susceptible to drug-induced epileptiform activity if the blood-brain barrier is compromised by the implant[2].
-
Drug Preparation: Dissolve this compound in a suitable vehicle. The choice of vehicle will depend on the route of administration and the solubility of the compound. A common vehicle for systemic injection is saline with a small percentage of a solubilizing agent like DMSO or Tween 80.
-
Administration:
-
Intraperitoneal (IP) Injection: Administer the prepared this compound solution via an IP injection.
-
Intravenous (IV) Infusion: For more precise control over the drug concentration, infuse the this compound solution through a pre-implanted venous catheter at a controlled rate.
-
-
Dosage: Due to the lack of established in vivo electrophysiology dosages in the literature, a thorough dose-response study is essential. Begin with a low dose and incrementally increase the dose in subsequent experiments while monitoring for the desired effect and the onset of epileptiform activity.
-
Post-Administration Recording: Continue recording neuronal activity for a prolonged period (e.g., 60-90 minutes) after administration to observe the full time course of the drug's effects.
Data Analysis
-
Spike Sorting: Isolate single-unit activity from the raw extracellular recordings.
-
Firing Rate Analysis: Compare the firing rates of individual neurons before and after this compound administration.
-
Spike Pattern Analysis: Analyze changes in spike patterns, such as burst firing or spike timing correlations.
-
Local Field Potential (LFP) Analysis: Examine changes in the power of different frequency bands in the LFP, paying close attention to the emergence of any pathological oscillations.
Visualizations
Signaling Pathway of this compound at the Synapse
References
Application Note: RU5135 Glycine Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycine receptor (GlyR) is a crucial mediator of inhibitory neurotransmission, primarily in the spinal cord and brainstem. As a ligand-gated chloride ion channel, its activation by the neurotransmitter glycine leads to hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[1] Dysregulation of GlyR function has been implicated in neurological disorders such as hyperekplexia, spasticity, and chronic pain, making it a significant target for therapeutic drug development.[2]
RU5135 is a potent, competitive antagonist of the glycine receptor, acting at the same site as the classical antagonist, strychnine.[3][4][5] Its high affinity and specificity make it a valuable pharmacological tool for studying GlyR function and for screening potential therapeutic modulators. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds, such as this compound, for the glycine receptor using [³H]-strychnine.
Principle of the Assay
This protocol describes a competitive binding assay, a robust method for determining the affinity (Ki) of an unlabeled compound (e.g., this compound) for a receptor.[6] The assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]-strychnine) that has a known high affinity for the receptor. The assay is performed using synaptic membrane preparations rich in glycine receptors, typically isolated from the spinal cord or brainstem.[1] The amount of radioligand bound to the receptor is quantified by liquid scintillation counting after separating the bound from free radioligand via rapid filtration.[7]
Glycine Receptor Signaling Pathway
The binding of the agonist glycine to its receptor, a pentameric ligand-gated ion channel, triggers the opening of an integral chloride (Cl⁻) channel.[2] The subsequent influx of Cl⁻ ions into the neuron causes hyperpolarization of the postsynaptic membrane, leading to an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal firing. Antagonists like this compound and strychnine competitively block the glycine binding site, preventing channel opening and inhibiting this process.[3]
Caption: Glycine receptor signaling pathway and antagonist action.
Experimental Workflow
The overall workflow involves preparing the receptor source, performing the competitive binding incubation, separating bound and free radioligand, and quantifying the results.
Caption: Workflow for the competitive radioligand binding assay.
Materials and Reagents
-
Tissue: Rat or mouse spinal cord/brainstem (source of GlyRs).[1]
-
Radioligand: [³H]-strychnine (Specific Activity > 20 Ci/mmol).
-
Test Compound: this compound or other unlabeled ligands.
-
Non-specific Binding Control: Glycine (1 mM) or unlabeled strychnine (10 µM).[8]
-
Buffers:
-
Homogenization Buffer: 0.32 M Sucrose.
-
Assay Buffer: 50 mM Sodium-Potassium Phosphate, pH 7.4.[9]
-
Wash Buffer: Ice-cold Assay Buffer.
-
-
Equipment:
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
-
96-well microplates.
-
Cell harvester/vacuum filtration manifold.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[7]
-
Liquid scintillation counter and vials.
-
Scintillation cocktail.
-
Experimental Protocol
Synaptic Membrane Preparation
This protocol is adapted from methods for isolating synaptic membranes rich in glycine receptors.[9]
-
Homogenization: Homogenize fresh or frozen spinal cord tissue in 20 volumes of ice-cold 0.32 M sucrose using a Potter-Elvehjem glass homogenizer.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Pellet Crude Mitochondria: Decant the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C. The resulting pellet contains the crude mitochondrial fraction, which is enriched with synaptosomes.
-
Hypotonic Lysis: Resuspend the pellet in 20 volumes of ice-cold distilled water or hypotonic buffer to lyse the synaptosomes and release synaptic membranes. Homogenize briefly.
-
Membrane Pelleting: Centrifuge the lysate at 48,000 x g for 20 minutes at 4°C.
-
Final Preparation: Resuspend the final pellet (crude synaptic membranes) in Assay Buffer.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane suspension and store at -80°C until use.
Competitive Radioligand Binding Assay
-
Assay Setup: Set up the assay in a 96-well plate. Each reaction will have a final volume of 250 µL.[7] Prepare triplicate wells for each condition:
-
Total Binding: Assay Buffer.
-
Non-specific Binding (NSB): 1 mM Glycine.
-
Test Compound: Serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Add Reagents: To each well, add the components in the following order:
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[7]
-
Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate using a cell harvester.[7]
-
Washing: Quickly wash the filters four times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[7]
-
Drying and Counting: Dry the filter mat for 30-60 minutes at 50°C. Place the mat in a sample bag with scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound (this compound).
-
Determine IC₅₀: Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-strychnine binding).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[10]
-
Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))
-
Where:
-
[L] is the concentration of the radioligand ([³H]-strychnine).
-
Kᴅ is the dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
The following table summarizes representative binding affinity data for key ligands at the glycine receptor. The pA₂ value for this compound is a measure of antagonist potency derived from functional assays, which is analogous to the pKᵢ value from binding assays.
| Compound | Ligand Type | Receptor Source | Assay Type | Affinity Constant | Reference |
| Glycine | Agonist | Mouse Spinal Cord | [³H]-Strychnine Binding | Kᵢ: ~10 µM | [1][9] |
| Strychnine | Antagonist | Mouse Spinal Cord | [³H]-Strychnine Binding | Kᴅ: ~13-30 nM | [1][8][9] |
| This compound | Antagonist | Rat Optic Nerve | Functional Antagonism | pA₂: 7.67 (Kᵢ ≈ 21.4 nM) | [4][5] |
Note: The Kᵢ for this compound is estimated from its pA₂ value (Kᵢ ≈ 10^(-pA₂)).
This document provides a generalized protocol and should be optimized for specific laboratory conditions and reagent batches. Always follow appropriate safety guidelines when working with radioactive materials.
References
- 1. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mammalian glycine receptor: biology and structure of a neuronal chloride channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. jneurosci.org [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. Architecture and assembly mechanism of native glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Information on RU5135 for Cell Culture Not Publicly Available
Despite a comprehensive search of scientific literature and public databases, no information was found for a compound designated "RU5135." This suggests that "this compound" may be an internal research code, a novel compound that has not yet been publicly disclosed, or a potential misspelling.
Without any available data on the chemical structure, biological target, or mechanism of action of this compound, it is not possible to provide the detailed application notes and protocols for its use in cell culture as requested. The responsible and accurate generation of such scientific guidance requires a foundation of established research, which is currently absent for this particular compound identifier.
For researchers, scientists, and drug development professionals, utilizing a compound without established protocols and concentration guidelines can lead to unreliable and unrepeatable experimental outcomes. The appropriate concentration of any substance in cell culture is highly dependent on its specific properties and the cell type being used.
It is recommended to verify the compound identifier and consult any internal documentation or primary sources that may be available for information on this compound. Should information on this compound become publicly available in the future, the generation of detailed application notes and protocols would then be feasible.
Application Notes and Protocols for RU5135 Administration in Rodent Studies
Disclaimer: The following information is intended for research purposes only. The available scientific literature on RU5135 is limited and primarily dates from the 1980s and early 1990s. These notes and protocols are based on the sparse available data and general principles of pharmacology in rodent models. Researchers should exercise caution and conduct thorough dose-finding and safety studies before commencing any substantive experiments.
Introduction to this compound
This compound is a steroid derivative identified as a potent antagonist of inhibitory neurotransmitter receptors. Specifically, it acts as a competitive antagonist at both glycine receptors and GABA-A receptors.[1] Its action as a glycine antagonist is described as "strychnine-like".[2] Research on this compound has been limited, and there is a notable absence of recent studies detailing its pharmacokinetic profile, toxicity, and long-term effects in rodent models.
The primary reported effects of this compound are related to its ability to block inhibitory neurotransmission, which can lead to neuronal hyperexcitability. One study in rats and rabbits indicated that systemic administration of this compound can induce epileptic seizures, particularly when the blood-brain barrier is compromised.[3][4]
Mechanism of Action
This compound functions by competitively binding to glycine and GABA-A receptors, thereby preventing the endogenous ligands (glycine and GABA, respectively) from binding and activating these receptors. This blockade of inhibitory signaling can lead to an overall increase in neuronal excitability.
-
Glycine Receptor Antagonism: In the spinal cord and brainstem, glycine is a major inhibitory neurotransmitter. By blocking glycine receptors, this compound can disrupt motor control and sensory processing, potentially leading to convulsions.
-
GABA-A Receptor Antagonism: GABA is the primary inhibitory neurotransmitter in the central nervous system. Antagonism of GABA-A receptors by this compound can lead to a generalized increase in neuronal firing and seizure activity.
Summary of Preclinical Findings
The available data on this compound is summarized in the table below. It is important to note the age of these studies and the limited scope of the investigations.
| Study Focus | Animal Model(s) | Key Findings | Reference(s) |
| Receptor Antagonism | Cat (in vivo), Rat (in vitro) | Potent, strychnine-like glycine antagonist. Competitive antagonist of muscimol (GABA-A agonist). | [1][2] |
| Epileptogenicity | Rats and Rabbits | Systemic administration can induce epileptic seizures. Seizure threshold is inversely related to the degree of blood-brain barrier disruption. | [3][4] |
General Protocol for Administration of a Glycine Antagonist in Rodent Studies
Note: This is a generalized protocol and must be adapted for this compound. Preliminary studies to determine the appropriate vehicle, dose range, and route of administration are essential.
4.1. Materials
-
This compound (purity to be confirmed)
-
Vehicle (e.g., saline, DMSO, cyclodextrin-based solutions). The appropriate vehicle will depend on the solubility of this compound.
-
Rodent model (e.g., Sprague-Dawley rats, C57BL/6 mice)
-
Administration supplies (e.g., syringes, needles, gavage tubes)
-
Monitoring equipment (e.g., video camera for behavioral observation, EEG electrodes for seizure monitoring)
4.2. Experimental Workflow
4.3. Detailed Protocol
-
Animal Acclimatization:
-
House animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment.
-
Provide ad libitum access to food and water.
-
-
Preparation of this compound Solution:
-
Determine the solubility of this compound in various vehicles.
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations.
-
-
Administration:
-
Intraperitoneal (IP) Injection:
-
Gently restrain the animal.
-
Inject the solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
-
Intravenous (IV) Injection:
-
Requires technical expertise. Typically administered into the tail vein.
-
This route provides rapid systemic distribution.
-
-
Intracerebroventricular (ICV) Injection:
-
A surgical procedure to implant a cannula into a cerebral ventricle.
-
Allows for direct administration to the central nervous system, bypassing the blood-brain barrier.
-
-
-
Dose-Response Study:
-
Begin with a low dose and escalate in different cohorts of animals.
-
Carefully observe for the onset of any adverse effects, such as tremors, seizures, or changes in motor activity.
-
Establish a dose-response curve for the desired pharmacological effect.
-
-
Behavioral and Physiological Assessments:
-
Seizure Monitoring:
-
Observe animals for behavioral signs of seizures (e.g., wild running, tonic-clonic convulsions).
-
For more precise measurements, use video-EEG monitoring to detect and quantify seizure activity.
-
-
Motor Function Tests:
-
Use tests such as the rotarod or open field test to assess coordination and locomotor activity.
-
-
Nociceptive Assays:
-
Glycine antagonists can modulate pain perception. Use tests like the hot plate or tail-flick test to assess analgesic or hyperalgesic effects.
-
-
Conclusion
This compound is a historically identified glycine and GABA antagonist with limited modern characterization. The available literature suggests a potential for inducing neuronal hyperexcitability and seizures. Any new research involving this compound in rodents should proceed with caution, beginning with fundamental studies to establish its pharmacokinetic profile, safety, and effective dose range before moving on to more complex efficacy studies.
References
- 1. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A steroid derivative (RU 5135) exhibits epileptogenicity in the presence of deficient blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
Application Notes and Protocols: Preparation of RU5135 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of RU5135 in dimethyl sulfoxide (DMSO). This compound is a steroid derivative known for its activity as an antagonist of inhibitory amino acids. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in pharmacological and biological studies.
Introduction
This compound (CAS #78774-26-2) is a research chemical with a molecular weight of 304.43 g/mol and a chemical formula of C18H28N2O2[1]. Due to its hydrophobic nature, it is readily soluble in organic solvents such as DMSO[1]. This protocol outlines the necessary steps to prepare a concentrated stock solution of this compound in DMSO, which can then be diluted to working concentrations for various in vitro and in vivo assays.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and the preparation of its stock solution.
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 78774-26-2 | [1] |
| Molecular Formula | C18H28N2O2 | [1] |
| Molecular Weight | 304.43 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Recommended Solvent | DMSO | [1] |
| Solid Storage | Short term (days to weeks): 0 - 4 °C. Long term (months to years): -20 °C. | [1] |
| Stock Solution Storage | Short term (days to weeks): 0 - 4 °C. Long term (months): -20 °C. | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The required mass of this compound for other desired concentrations can be calculated using the formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Materials and Equipment
-
This compound solid powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure
-
Preparation: Don appropriate PPE. Ensure the work area is clean and free of contaminants.
-
Weighing this compound: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.04 mg of this compound (10 mmol/L * 0.001 L * 304.43 g/mol = 0.00304 g = 3.04 mg).
-
Adding DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Close the tube or vial securely. Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks)[1]. Protect the stock solution from light.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
This compound is a research chemical. The toxicological properties have not been fully investigated. Handle with care and avoid direct contact with skin, eyes, and clothing.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves when handling DMSO-containing solutions.
-
Work in a well-ventilated area or a chemical fume hood.
-
Dispose of waste according to institutional and local regulations.
References
Microiontophoretic Application of RU5135: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RU5135 is a steroid derivative recognized for its potent antagonist activity at two major inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid type A (GABA-A) receptor and the glycine receptor.[1][2] As a competitive antagonist at the GABA-A receptor, this compound can block the action of GABA and its analogues, thereby reducing inhibitory neurotransmission.[3] Furthermore, it exhibits potent, strychnine-like antagonism at glycine receptors, making it a valuable tool for dissecting the roles of these two key inhibitory systems in neuronal processing.[1]
Microiontophoresis is a technique that enables the precise, localized delivery of charged molecules, such as this compound, onto the surface of individual neurons. This allows for the investigation of the direct effects of a substance on neuronal activity with high spatial and temporal resolution. These application notes provide a detailed overview and protocols for the microiontophoretic application of this compound in neurophysiological experiments.
Mechanism of Action
This compound acts as a competitive antagonist at the GABA-A receptor, meaning it binds to the same site as GABA but does not activate the receptor, thereby preventing GABA from exerting its inhibitory effect.[3] At the glycine receptor, it functions as a potent antagonist, similar to strychnine, blocking glycine-mediated inhibitory currents.[1]
Signaling Pathway of GABA-A and Glycine Receptors and Antagonism by this compound
Caption: Antagonistic action of this compound on GABA-A and Glycine receptor signaling pathways.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Receptor | Preparation | Reference |
| pA2 | 8.31 | GABA-A (vs. Muscimol) | Isolated rat cuneate nucleus | [2] |
| pA2 | 7.67 | Glycine | Isolated rat optic nerve | [2] |
Experimental Protocols
Preparation of this compound for Microiontophoresis
A standardized protocol for the preparation of this compound for microiontophoresis has not been definitively established in the literature. However, based on general practices for steroid derivatives and other antagonists, the following protocol is recommended:
-
Solubilization: Due to the steroid structure of this compound, it is likely to have low aqueous solubility. A common approach for similar compounds is to first dissolve them in a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute to the final concentration with sterile, filtered saline (0.9% NaCl) or a buffered solution (e.g., phosphate-buffered saline, pH 7.4). The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid non-specific effects. The solution should be freshly prepared on the day of the experiment.
-
Concentration: The optimal concentration for the micropipette solution is typically in the low millimolar range. A starting concentration of 1-10 mM is recommended, which can be adjusted based on experimental results.
-
pH Adjustment: The pH of the final solution should be adjusted to be close to physiological pH (7.2-7.4) to avoid current-related artifacts during iontophoresis.
Microiontophoresis and Electrophysiological Recording
The following is a general protocol for the microiontophoretic application of this compound to single neurons in vivo.
Materials:
-
This compound solution (see preparation protocol above)
-
Multi-barrel glass micropipettes (3-7 barrels)
-
Microiontophoresis pump/programmer
-
Extracellular recording amplifier and data acquisition system
-
Stereotaxic apparatus
-
Anesthetized animal preparation (e.g., pentobarbitone-anesthetized cat or rat)[1]
Protocol:
-
Pipette Filling:
-
One barrel of the multi-barrel micropipette is filled with the this compound solution.
-
Another barrel is typically filled with a solution of an agonist, such as GABA (e.g., 0.5 M, pH 4) or glycine (e.g., 0.5 M, pH 4), to evoke inhibitory responses.
-
A third barrel is often filled with a saline solution (e.g., 3 M NaCl) to serve as a control for current effects and for current balancing.
-
The central barrel is usually filled with a conductive solution (e.g., 3 M NaCl) and used for extracellular recording of neuronal action potentials.
-
-
Neuronal Recording:
-
The micropipette is stereotaxically lowered into the brain region of interest.
-
A spontaneously active or agonist-driven neuron is identified by its characteristic action potential waveform.
-
-
Microiontophoretic Application:
-
Retaining Current: A small retaining current of the opposite polarity to the ejection current (e.g., -5 to -15 nA for a cationic drug) is applied to the this compound barrel to prevent leakage of the drug from the pipette tip.
-
Ejection Current: To apply this compound, a positive current is passed through the barrel. The magnitude of the ejection current will determine the amount of drug released. A typical starting range for antagonists is 5-100 nA. The current should be gradually increased to establish a dose-response relationship. For example, in studies with other GABA antagonists like bicuculline methiodide, an average of 8.7 nA was sufficient to counteract GABA-induced inhibition.[4][5]
-
Application Duration: Ejection durations can range from seconds to minutes, depending on the experimental paradigm.
-
Current Balancing: To control for electrical artifacts, a current of equal magnitude and opposite polarity to the sum of all ejection and retaining currents can be passed through the saline-filled barrel.
-
-
Data Analysis:
-
The firing rate of the neuron is measured before, during, and after the application of this compound.
-
The effect of this compound is quantified as the percentage reduction in the inhibitory effect of co-applied GABA or glycine, or as an increase in the spontaneous or excitatory-agonist-evoked firing rate.
-
Experimental Workflow for Microiontophoresis of this compound
Caption: A typical experimental workflow for the microiontophoretic application of this compound.
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of GABAergic and glycinergic neurotransmission. The microiontophoresis technique allows for its targeted application to individual neurons, enabling a detailed analysis of its effects on neuronal activity. The protocols and data presented here provide a foundation for researchers to design and execute experiments utilizing the microiontophoretic application of this compound. It is recommended to perform initial experiments to determine the optimal parameters, such as drug concentration and ejection currents, for each specific experimental preparation.
References
- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative effects of GABA and bicuculline methiodide on receptive field properties of neurons in real and simulated whisker barrels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. simonslab.neurobio.pitt.edu [simonslab.neurobio.pitt.edu]
Troubleshooting & Optimization
RU5135 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues and provide experimental guidance for RU5135, a potent GABA-A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For most in vitro applications, a stock solution in DMSO is prepared first and then diluted into the aqueous experimental medium.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions of this compound in DMSO.[1] The concentration of the stock solution can be adjusted based on your experimental needs. For example, a 10 mM stock solution can be prepared and stored for later use.
Q3: What are the recommended storage conditions for this compound and its stock solutions?
A3:
-
Solid this compound: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[1]
-
This compound Stock Solutions (in DMSO): For short-term storage (days to weeks), store at 0-4°C. For long-term storage (months), store at -20°C.[1]
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What could be the cause and how can I prevent it?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like steroids. This "dilution shock" can occur if the final concentration of this compound in the aqueous solution exceeds its solubility limit.
To prevent precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 1%, as high concentrations of DMSO can be toxic to cells.
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into your aqueous buffer.
-
Vortexing/Mixing: Ensure thorough mixing or vortexing of the solution during and after the dilution to aid in solubilization.
-
Sonication: Gentle sonication of the final solution may help to redissolve any precipitate.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has very low solubility in water. | Dissolve this compound in 100% DMSO to create a stock solution before diluting into your aqueous experimental medium.[1] |
| Precipitation occurs immediately upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Lower the final concentration of this compound.- Increase the final percentage of DMSO (if experimentally permissible).- Perform a serial dilution.- Ensure the buffer is at room temperature or slightly warmed. |
| Cloudiness or precipitate forms in the diluted solution over time. | The compound may be coming out of solution due to instability or temperature changes. | - Prepare fresh dilutions for each experiment.- Store diluted solutions at the experimental temperature and use them promptly.- Ensure the pH of the aqueous buffer is compatible with this compound stability. |
| Inconsistent experimental results. | Potential issues with compound solubility or stability in the assay medium. | - Visually inspect for any precipitation before each experiment.- Prepare a fresh dilution of this compound from the DMSO stock for each experiment.- Maintain a consistent final DMSO concentration across all experimental conditions, including controls. |
Quantitative Data: Stock Solution Preparation in DMSO
The following table provides the required volumes of DMSO to prepare various concentrations of this compound stock solutions, based on a molecular weight of 304.43 g/mol .[1]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 3.28 mL | 16.42 mL | 32.85 mL |
| 5 mM | 0.66 mL | 3.28 mL | 6.57 mL |
| 10 mM | 0.33 mL | 1.64 mL | 3.28 mL |
| 50 mM | 0.07 mL | 0.33 mL | 0.66 mL |
Experimental Protocols & Visualizations
Experimental Workflow: Preparing this compound for In Vitro Assays
This workflow outlines the general steps for preparing this compound for use in cell-based or other in vitro experiments.
Signaling Pathway: this compound as a GABA-A Receptor Antagonist
This compound acts as a competitive antagonist at the GABA-A receptor, thereby blocking the inhibitory effects of GABA.
Logical Relationship: Troubleshooting Precipitation
This diagram illustrates the decision-making process when encountering precipitation of this compound in an aqueous solution.
References
Technical Support Center: Minimizing RU5135-Induced Neurotoxicity in Experiments
Disclaimer: Direct experimental data on the neurotoxicity of RU5135 is limited in publicly available scientific literature. This guide is based on the known mechanism of action of this compound as a potent antagonist of inhibitory glycine and GABA-A receptors. The troubleshooting and mitigation strategies provided are derived from established protocols for managing neurotoxicity induced by analogous compounds, such as strychnine (a glycine receptor antagonist) and bicuculline (a GABA-A receptor antagonist). Researchers should adapt these protocols based on their specific experimental setup and conduct thorough dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound is a steroid derivative that acts as a competitive antagonist at glycine and GABA-A receptors. By blocking these principal inhibitory neurotransmitter receptors in the central nervous system, this compound can lead to a state of neuronal hyperexcitability. This disinhibition of neuronal circuits can result in uncontrolled neuronal firing, seizures, and subsequent excitotoxic cell death.[1] The neurotoxic cascade is primarily mediated by excessive activation of excitatory glutamate receptors, particularly NMDA receptors, leading to a massive influx of calcium ions (Ca2+) and the activation of downstream cell death pathways.
Q2: What are the observable signs of this compound-induced neurotoxicity in my experiments?
A2: In in vivo models, signs of neurotoxicity can range from muscle twitching and spasms to generalized seizures.[1] In in vitro neuronal cultures, neurotoxicity may manifest as increased spontaneous firing rates, synchronized bursting activity, dendritic swelling, and ultimately, neuronal death, which can be quantified by various cell viability assays.
Q3: Are there any known agents that can mitigate this compound-induced neurotoxicity?
A3: While specific antidotes for this compound have not been documented, agents that counteract the downstream effects of inhibitory receptor blockade can be effective. These include:
-
NMDA receptor antagonists: Compounds like memantine or APV can block the excessive glutamate signaling that underlies excitotoxicity.[2][3]
-
Positive allosteric modulators of glycine receptors: Ivermectin, for instance, has been shown to be a strychnine-independent agonist of the glycine receptor and can protect against strychnine-induced toxicity.[4][5][6][7][8]
-
GABA-A receptor positive modulators: Benzodiazepines (e.g., diazepam) and barbiturates can enhance GABAergic inhibition and are used to control seizures induced by GABA-A antagonists.
Q4: How can I monitor the level of neurotoxicity in my cell cultures?
A4: Several assays can be employed to quantify neurotoxicity:
-
Cell Viability Assays:
-
Apoptosis Assays:
-
Functional Assays:
-
Calcium Imaging: Using fluorescent calcium indicators like Fura-2 or Fluo-4 to measure intracellular calcium dysregulation.[17][18][19][20]
-
Multi-Electrode Array (MEA): To record and analyze the electrophysiological activity of neuronal networks, identifying hyperexcitability and seizure-like activity.
-
Troubleshooting Guides
Issue 1: Excessive and rapid cell death observed in neuronal cultures upon this compound application.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration that induces the desired effect without causing widespread, acute neurotoxicity. Start with a low concentration and incrementally increase it. |
| High density of excitatory neurons in the culture. | Co-culture with a higher proportion of inhibitory interneurons if possible. Alternatively, use a culture medium that supports the survival and function of a mixed neuronal population. |
| Prolonged exposure to this compound. | Reduce the incubation time with this compound. Conduct a time-course experiment to identify the window where the intended effect is observed before significant cell death occurs. |
| Vulnerability of the specific neuronal cell type. | Consider using more mature neuronal cultures, as they can sometimes be more resilient to excitotoxic insults. |
Issue 2: Inconsistent results or high variability in neurotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound solution preparation. | Prepare fresh solutions of this compound for each experiment from a validated stock. Ensure complete solubilization. |
| Variability in cell culture health and density. | Standardize cell seeding density and ensure cultures are healthy and at a consistent developmental stage before beginning the experiment. |
| Timing of the assay. | The timing of the viability or apoptosis assay is critical. Perform a time-course experiment to determine the optimal endpoint for measuring neurotoxicity after this compound exposure. |
| Assay sensitivity. | Use multiple, complementary assays to measure neurotoxicity. For example, combine an LDH release assay with a caspase-3 activation assay to get a more complete picture. |
Data Presentation: Quantitative Summary of Neuroprotective Strategies
Table 1: In Vivo Neuroprotection Against Strychnine-Induced Toxicity in Mice
| Neuroprotective Agent | Dose | Route of Administration | Challenge | Outcome | Reference |
| Ivermectin | 1 mg/kg | Intraperitoneal (IP) | 2 mg/kg Strychnine (IP) | 80% survival at 14 hours post-treatment | [4][5][6][8] |
| Ivermectin | 5 mg/kg | Intraperitoneal (IP) | 2 mg/kg Strychnine (IP) | Increased survival time, moderate increase in protection over 1 mg/kg | [4][5][6] |
| Ivermectin | 1 mg/kg | Oral | 2 mg/kg Strychnine (IP) | Significant protection, peaking at ~14 hours | [4][5][6] |
| Ivermectin | 5 mg/kg | Oral | 2 mg/kg Strychnine (IP) | Minor increase in protection over 1 mg/kg | [5] |
Table 2: In Vitro Mitigation of Bicuculline-Induced Neuronal Hyperexcitability and Toxicity
| Mitigating Agent | Concentration | Experimental Model | Effect | Reference |
| Memantine | 10 µM | Cortical Neurons | Greatly attenuated NMDA-induced cell death | [2] |
| Memantine | 100 µM | Cortical Neurons | Reduced NMDA-induced cell death to control levels | [2] |
| NVP-AAM077 (NR2A antagonist) | 0.4 µM | Cortical Neurons | Increased neuronal apoptosis when co-applied with bicuculline | [21] |
| Ro 25-6981 (NR2B antagonist) | 0.5 µM | Cortical Neurons | Did not cause apoptosis when co-applied with bicuculline | [21] |
| APV (NMDA antagonist) | Dose-dependent | Human Neocortical Slices | Reduced duration and amplitude of paroxysmal field discharge | [3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Neurotoxicity and Mitigation using a Cell Viability Assay
-
Cell Culture: Plate primary cortical or hippocampal neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well. Culture for 10-14 days in vitro (DIV) to allow for mature synapse formation.
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in pre-warmed culture medium.
-
Prepare stock solutions of potential neuroprotective agents (e.g., memantine, ivermectin) in their respective solvents.
-
-
Experimental Treatment:
-
For the neurotoxicity assessment, replace the culture medium with medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) and a vehicle control.
-
For the mitigation experiment, pre-incubate the neurons with the neuroprotective agent for 1-2 hours before co-incubating with this compound.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay):
-
Add MTT reagent (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Calcium Imaging of this compound-Induced Neuronal Hyperexcitability
-
Cell Culture: Plate neurons on glass coverslips suitable for imaging.
-
Dye Loading:
-
Incubate the neurons with a calcium indicator dye (e.g., 5 µM Fluo-4 AM with 0.005% Pluronic F-127) in imaging buffer (e.g., HBSS) for 30 minutes at 37°C.[19]
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Imaging Setup:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a camera for time-lapse imaging.
-
-
Baseline Recording: Record baseline fluorescence for 5-10 minutes to establish the basal level of calcium activity.
-
This compound Application: Perfuse the chamber with a solution containing this compound at the desired concentration.
-
Data Acquisition: Record the changes in fluorescence intensity over time. Increased frequency and amplitude of fluorescence transients indicate neuronal hyperexcitability and increased intracellular calcium.
-
Data Analysis: Analyze the fluorescence traces to quantify changes in calcium transient frequency, amplitude, and duration.
Visualizations
References
- 1. litfl.com [litfl.com]
- 2. NMDA receptor-mediated excitotoxicity depends on the coactivation of synaptic and extrasynaptic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bicuculline-induced epileptogenesis in the human neocortex maintained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo protection against strychnine toxicity in mice by the glycine receptor agonist ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin | Semantic Scholar [semanticscholar.org]
- 7. The effect of ivermectin on convulsions in rats produced by lidocaine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death [mdpi.com]
- 12. Strychnine protection against excitotoxic cell death in primary cultures of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of transcriptional activity of caspase-3 gene as a marker of acute neurotoxicity in rat cerebellar granular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiparameter measurement of caspase 3 activation and apoptotic cell death in NT2 neuronal precursor cells using high-content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological Sequestration of Mitochondrial Calcium Uptake Protects Neurons Against Glutamate Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of RU5135 in neuronal assays
Important Notice: Initial searches for "RU5135" in chemical and biological databases have not yielded results for a compound used in neuronal assays. The identifier "this compound" consistently refers to a K&N Universal Clamp-On Air Filter.[1][2][3][4][5] This technical support guide has been created based on general principles of troubleshooting off-target effects in neuronal assays and will be updated with specific information if a chemical compound with the designation this compound is identified.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in neuronal viability after treatment with our compound, which we believe to be this compound. What could be the cause?
A1: Unexpected changes in neuronal viability can stem from several factors. Off-target effects are a primary concern, where a compound interacts with unintended molecular targets. It is also crucial to rule out issues with compound purity, solubility, and stability in your specific assay conditions. We recommend performing a concentration-response curve to determine if the observed toxicity is dose-dependent.
Q2: How can we begin to identify the potential off-target effects of a novel compound in our neuronal cultures?
A2: A tiered approach is often most effective. Initially, computational screening against a panel of known off-target liabilities (e.g., kinases, GPCRs, ion channels) can provide predictive insights. Subsequently, in vitro profiling assays, such as broad kinase panel screening or receptor binding assays, can experimentally identify unintended targets.
Q3: What are some common off-target signaling pathways that can be inadvertently modulated in neuronal assays?
A3: Many signaling pathways are critical for neuronal health and function, and their unintended modulation can lead to off-target effects. Common pathways include, but are not limited to, those involved in apoptosis (e.g., Caspase activation), cellular stress (e.g., MAPK pathways), and receptor tyrosine kinase signaling.
Troubleshooting Guide: Unexpected Phenotypes in Neuronal Assays
| Observed Issue | Potential Cause | Recommended Action |
| Decreased Neuronal Viability | Off-target cytotoxicity | Perform a dose-response study to establish a toxicity threshold. Screen against a panel of known cytotoxicity targets. |
| Compound precipitation | Visually inspect the culture medium for precipitates. Test compound solubility in your assay buffer. | |
| Vehicle-induced toxicity | Run a vehicle-only control at the highest concentration used. | |
| Altered Neuronal Firing Patterns | Off-target ion channel modulation | Perform electrophysiological recordings (e.g., patch-clamp, multi-electrode array) to characterize changes in ion channel activity. |
| Imbalance in excitatory/inhibitory signaling | Use selective antagonists for glutamate and GABA receptors to dissect the contribution of each system. | |
| Changes in Neurite Outgrowth | Interference with cytoskeletal dynamics | Stain for key cytoskeletal components like actin and tubulin to observe morphological changes. |
| Modulation of neurotrophic factor signaling | Measure the expression or activation of key neurotrophic factor receptors and downstream effectors. |
Experimental Protocols
Protocol 1: Assessing Compound-Induced Cytotoxicity using a Resazurin-Based Assay
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
Resazurin Addition: Prepare a working solution of resazurin (e.g., 10 µg/mL) in culture medium. Remove the compound-containing medium from the wells and replace it with the resazurin solution.
-
Fluorescence Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: On-target vs. off-target signaling pathways.
References
RU5135 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of RU5135 in solution. The following information is compiled from general best practices for handling chemical compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound should be stored under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution in DMSO. For short-term storage (days to weeks), the stock solution can be kept at 0 - 4°C. For long-term storage (months), it is advisable to aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.
Q4: What is the shelf life of this compound?
A4: If stored properly in its solid form, this compound has a shelf life of over two years.[1] DMSO stock solutions are generally stable for up to 3 months when stored at -20°C.
Q5: How stable is this compound in aqueous solutions or cell culture media?
A5: There is currently no specific data available on the stability of this compound in aqueous solutions or cell culture media. As a general practice, aqueous solutions of many compounds should be made fresh just before use and not stored for longer than 24 hours. It is recommended to dilute the DMSO stock solution into your aqueous buffer or media immediately before the experiment.
Q6: What is the maximum recommended concentration of DMSO in my final experimental setup?
A6: To avoid solvent-induced toxicity in most biological assays, the final concentration of DMSO should be kept low, typically below 0.5%. It is crucial to include a vehicle control (media or buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock in aqueous buffer. | The solubility of this compound in the aqueous buffer may be low. The final concentration of the compound is too high. | - Increase the proportion of DMSO (while staying within the acceptable final concentration for your assay).- Vortex or sonicate the solution to aid dissolution.- Prepare a more diluted stock solution in DMSO before further dilution in the aqueous buffer. |
| Inconsistent experimental results. | Degradation of this compound in stock or working solutions. Improper storage. | - Prepare fresh stock solutions.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Prepare working solutions fresh for each experiment.- Ensure proper storage conditions are maintained for both solid compound and stock solutions. |
| The vial of solid this compound appears empty or contains very little material. | The compound may be a lyophilized powder, which can form a thin, hard-to-see film on the vial walls. | Add the appropriate volume of DMSO to the vial as per your calculations and vortex or sonicate to ensure the compound is fully dissolved. |
| Cell toxicity or other unexpected biological effects observed. | The concentration of DMSO in the final working solution is too high. The compound itself is toxic at the tested concentration. | - Ensure the final DMSO concentration is below 0.5%.- Run a vehicle control with the same DMSO concentration to differentiate between compound and solvent effects.- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. |
Storage Conditions and Solution Stability Summary
Solid Compound Storage
| Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark |
| Long-term (months to years) | -20°C | Dry and dark |
Stock Solution Storage (in DMSO)
| Duration | Temperature |
| Short-term (days to weeks) | 0 - 4°C |
| Long-term (months) | -20°C |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a specific molarity.
-
Weigh the compound: Carefully weigh the required amount of solid this compound in a suitable container.
-
Dissolve in DMSO: Add the calculated volume of high-purity DMSO to the solid compound.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate for a short period to ensure all the compound has dissolved.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use, light-protected vials and store at -20°C.
Protocol for Preparation of Working Solutions
-
Thaw the stock solution: If your DMSO stock solution was frozen, allow it to thaw completely at room temperature.
-
Dilute in aqueous buffer/media: Based on your desired final concentration, calculate the volume of the stock solution needed. Add this volume to your experimental aqueous buffer or cell culture medium.
-
Mix thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous.
-
Use immediately: It is recommended to use the freshly prepared working solution for your experiments without delay.
Visual Guides
Caption: Recommended workflow for this compound handling.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Doxorubicin Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with doxorubicin delivery across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: Why is the brain concentration of doxorubicin consistently low in our in vivo experiments?
A1: Doxorubicin has a limited capacity to penetrate the blood-brain barrier.[1] This is primarily due to two factors: its physicochemical properties and the presence of active efflux transporters at the BBB. Doxorubicin's low lipophilicity and high molecular weight hinder its passive diffusion across the tight junctions of the BBB.[2] Furthermore, doxorubicin is a known substrate for efflux pumps such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively transport the drug from the brain back into the bloodstream.[3][4][5]
Q2: We observe high variability in doxorubicin brain concentrations between animals in the same experimental group. What could be the cause?
A2: High variability can stem from several sources. Inter-animal differences in the expression levels of efflux transporters like P-gp at the BBB can significantly impact the amount of doxorubicin that enters the brain. Additionally, variations in the integrity of the BBB among animals can contribute to inconsistent results. In disease models, such as brain tumors, the blood-tumor barrier (BTB) can have heterogeneous permeability, leading to varied drug accumulation.[6] Careful control of experimental conditions and ensuring the health and uniformity of the animal cohort are crucial.
Q3: Can doxorubicin-induced neurotoxicity be observed even with its limited BBB penetration?
A3: Yes, despite its limited passage across the BBB, doxorubicin can still induce neurotoxicity.[1] This can occur through indirect mechanisms where doxorubicin in the periphery stimulates the production of inflammatory factors and neurotransmitters that can cross the BBB and affect the central nervous system.[1] Some studies also suggest that doxorubicin can compromise the integrity of the BBB itself, potentially allowing for its own increased entry and the entry of other harmful substances into the brain.[7][8]
Q4: What are the most common strategies to enhance doxorubicin delivery to the brain?
A4: Several strategies are being investigated to overcome the challenges of delivering doxorubicin across the BBB. These include:
-
Nanoparticle Encapsulation: Formulating doxorubicin within liposomes or other nanoparticles can protect it from efflux transporters and facilitate its transport across the BBB.[9][10][11]
-
Focused Ultrasound (FUS): MRI-guided focused ultrasound in combination with microbubbles can transiently and locally disrupt the BBB, allowing for increased penetration of doxorubicin.[3][6][12]
-
Efflux Pump Inhibition: Co-administration of P-gp inhibitors can block the action of these transporters and increase the brain concentration of doxorubicin.[13][14]
-
Peptide Vectors: Covalently linking doxorubicin to cell-penetrating peptides can facilitate its transport across the BBB.[15][16]
Troubleshooting Guides
Problem: Low and inconsistent readings of doxorubicin concentration in brain homogenates.
| Possible Cause | Troubleshooting Step |
| Incomplete perfusion | Ensure thorough transcardial perfusion with saline before brain extraction to remove residual doxorubicin from the cerebral vasculature.[17] |
| Drug degradation | Protect samples from light and process them promptly. Store brain tissue and homogenates at -80°C until analysis. |
| Inefficient extraction | Optimize the tissue homogenization and drug extraction protocol. Acidified ethanol is a commonly used solvent for doxorubicin extraction from brain tissue.[18] |
| Low instrument sensitivity | Verify the sensitivity and calibration of the fluorometer or HPLC system used for quantification. Doxorubicin has a native fluorescence that can be utilized for measurement.[6][17] |
Problem: No significant difference in tumor size or survival in animal models of brain cancer treated with systemic doxorubicin.
| Possible Cause | Troubleshooting Step |
| Insufficient BBB penetration | The administered dose may not be sufficient to achieve therapeutic concentrations in the brain due to the BBB.[2] Consider implementing a strategy to enhance BBB penetration (see FAQ A4). |
| Drug resistance of the tumor model | The glioma cell line used may be resistant to doxorubicin. Verify the in vitro sensitivity of the tumor cells to doxorubicin before in vivo studies.[2] |
| High activity of efflux pumps | The tumor cells themselves may express high levels of efflux pumps like P-gp, contributing to multidrug resistance.[19] |
| Timing of treatment | The treatment schedule may not be optimal. Consider different dosing regimens or combination therapies. |
Quantitative Data Summary
The following table summarizes key physicochemical properties of doxorubicin relevant to its BBB penetration and reported brain concentrations from experimental studies.
| Parameter | Value | Reference |
| Molecular Weight | 543.52 g/mol | [20] |
| LogP | 1.41 | [21] |
| Water Solubility | 1.18 mg/mL | [21] |
| pKa (Strongest Basic) | 9.93 | [21] |
| Brain Concentration (Control, rat) | 114 ± 51 ng/g (1 hr post-injection) | [6] |
| Brain Concentration (FUS-mediated delivery, rat) | 1494 ± 495 ng/g (1 hr post-injection) | [6] |
| Brain Concentration (Liposomal Dox + FUS, rat) | 4.8 ± 0.5 µg/g | [3] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general method for assessing the permeability of doxorubicin across an in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes on a Transwell insert.
-
Cell Culture: Culture primary or immortalized brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert and astrocytes on the basal side.[22]
-
Barrier Integrity Measurement: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER).
-
Doxorubicin Application: Once a stable and high TEER is achieved, add doxorubicin to the apical (blood side) chamber.
-
Sample Collection: At various time points, collect samples from the basal (brain side) chamber.
-
Quantification: Measure the concentration of doxorubicin in the collected samples using fluorometry or HPLC.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB.
Protocol 2: In Vivo Quantification of Doxorubicin in Brain Tissue
This protocol describes the procedure for measuring doxorubicin concentration in the brains of experimental animals.
-
Doxorubicin Administration: Administer doxorubicin to the animal via the desired route (e.g., intravenous injection).
-
Tissue Harvest: At the designated time point, anesthetize the animal and perform transcardial perfusion with cold saline to remove blood from the brain.
-
Brain Extraction: Carefully dissect and extract the brain. Specific brain regions can be isolated if required.
-
Homogenization: Homogenize the brain tissue in an appropriate buffer (e.g., acidified ethanol).[18]
-
Extraction: Centrifuge the homogenate to pellet the tissue debris and collect the supernatant containing the extracted doxorubicin.
-
Quantification: Analyze the doxorubicin concentration in the supernatant using a sensitive method like fluorometry or HPLC with fluorescence detection.[6][17]
Visualizations
Caption: Doxorubicin's primary mechanisms of action leading to cancer cell apoptosis.
Caption: Experimental workflow for assessing doxorubicin BBB penetration in vivo.
References
- 1. Frontiers | Doxorubicin-Induced Cognitive Impairment: The Mechanistic Insights [frontiersin.org]
- 2. Local Delivery of Doxorubicin for the Treatment of Malignant Brain Tumors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple sessions of liposomal doxorubicin delivery via focused ultrasound mediated blood-brain barrier disruption: a safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Breast Cancer Resistance Protein and P-glycoprotein in Brain Cancer: Two Gatekeepers Team Up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of permeability, doxorubicin delivery, and drug retention in a rat brain tumor model after ultrasound-induced blood-tumor barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of doxorubicin on blood-brain barrier integrity in hCMEC/D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Mechanisms in Doxorubicin-Induced Neurotoxicity: Impact of BRCA Mutations | MDPI [mdpi.com]
- 9. Glioma targeting and blood-brain barrier penetration by dual-targeting doxorubincin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved anti-tumor effect of liposomal doxorubicin after targeted blood-brain barrier disruption by MRI-guided focused ultrasound in rat glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological modulation of blood-brain barrier increases permeability of doxorubicin into the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The influence of P-glycoprotein expression and its inhibitors on the distribution of doxorubicin in breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced delivery of doxorubicin into the brain via a peptide-vector-mediated strategy: saturation kinetics and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New advances in the transport of doxorubicin through the blood-brain barrier by a peptide vector-mediated strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The kinetics of blood brain barrier permeability and targeted doxorubicin delivery into brain induced by focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Investigation of the Therapeutic Effect of Doxorubicin Combined With Focused Shockwave on Glioblastoma [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. mdpi.com [mdpi.com]
RU5135 degradation and how to prevent it
This technical support center provides guidance on the degradation of RU5135 and best practices to prevent it during experimental procedures. Given the limited direct public information on this compound, this guide leverages data from the closely related spirolactone steroid, spironolactone, as a predictive model for its stability and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for spirolactone compounds like this compound?
The principal degradation pathway for spirolactone steroids is the hydrolysis of the γ-lactone ring. This reaction is catalyzed by both acidic and basic conditions.[1][2][3] Under basic conditions, the hydrolysis is typically rapid and leads to the formation of a carboxylate salt, which is a poor electrophile and does not readily reform the lactone ring.[4] The primary degradation product of spironolactone, a compound structurally similar to what can be expected for this compound, is canrenone.[1][5][6][7][8][9]
Q2: What are the main factors that accelerate the degradation of this compound?
Several factors can influence the stability of spirolactone compounds:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring.[1][2][3] Alkaline hydrolysis, in particular, is a significant degradation pathway.[1]
-
Temperature: Higher temperatures can increase the rate of degradation.[5]
-
Light: Exposure to UV light can induce photodegradation.[1]
-
Oxidative Stress: The presence of oxidizing agents can also lead to degradation.[1]
Q3: How can I prevent the degradation of this compound during my experiments?
To maintain the integrity of this compound, the following preventative measures are recommended:
-
Storage: Store the compound in a cool, dark place. For long-term storage, refrigeration (4°C) is advisable.[10] The compound should be stored in well-sealed, amber glass bottles to protect from light and moisture.[2][10]
-
pH Control: Maintain a neutral pH for solutions containing this compound whenever possible. Avoid strongly acidic or basic buffers.
-
Solvent Selection: Prepare solutions fresh for each experiment. If a stock solution is necessary, use a non-aqueous solvent like methanol or acetonitrile and store it at low temperatures.
-
Inert Atmosphere: For reactions sensitive to oxidation, consider sparging solutions with an inert gas like nitrogen or argon.
Q4: What are the signs of this compound degradation?
Degradation of this compound may not be visually apparent. The most reliable method to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1][5] The appearance of new peaks in the chromatogram, particularly one corresponding to the expected degradation product (e.g., canrenone), is a key indicator of degradation.
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results.
-
Possible Cause: Degradation of this compound.
-
Solution:
-
Verify Compound Integrity: Analyze your stock solution and experimental samples by HPLC to check for the presence of degradation products. Compare the chromatogram to a reference standard of this compound.
-
Review Handling and Storage: Ensure that all handling and storage procedures align with the recommendations for preventing degradation.
-
Prepare Fresh Solutions: Discard old stock solutions and prepare fresh ones from the solid compound for each experiment.
-
Issue: Appearance of unknown peaks in the HPLC chromatogram.
-
Possible Cause 1: Formation of known degradation products.
-
Solution: Compare the retention time of the unknown peak with that of a known degradation product standard, such as canrenone.
-
Possible Cause 2: Formation of secondary or unknown degradation products.
-
Solution: Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass-to-charge ratio of the unknown peak, which can aid in its identification.
Quantitative Data Summary
The following table summarizes the degradation of spironolactone under various stress conditions, which can serve as a proxy for the expected stability of this compound.
| Stress Condition | Temperature | Duration | Degradation (%) | Primary Degradation Product | Reference |
| Acidic Hydrolysis (0.1 M HCl) | 60°C | 48 hours | 15 | Canrenone | [5] |
| Alkaline Hydrolysis (0.01 M NaOH) | Room Temp. | 15 minutes | 11 | Canrenone | [5] |
| Oxidative (30% H₂O₂) | Room Temp. | 24 hours | 12 | - | [5] |
| Thermal | 60°C | 2 hours | 15 | Canrenone | [5] |
| Photodegradation (UV lamp) | - | 48 hours | 7 | - | [5] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled conditions to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 48 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.01 M NaOH. Keep at room temperature for 15 minutes.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 60°C for 2 hours.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and/or LC-MS to identify and quantify the degradation products.
Visualizations
Caption: Predicted degradation pathway of this compound via hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 5. ageps.aphp.fr [ageps.aphp.fr]
- 6. Canrenone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability and removal of spironolactone from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conversion of spironolactone to canrenone and disposition kinetics of spironolactone and canrenoate-potassium in rats [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of spironolactone in an extemporaneously prepared suspension at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with non-specific binding of RU5135
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RU5135. The information is designed to address specific issues related to non-specific binding that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological target?
This compound is a steroid derivative that functions as a potent antagonist of the inhibitory glycine receptor.[1] It is often used in neuropharmacological studies to investigate the role of glycinergic neurotransmission.
Q2: Is this compound selective for the glycine receptor?
No, this compound is not completely selective for the glycine receptor. It is also known to act as a competitive antagonist at the GABA-A receptor, specifically at the muscimol binding site.[2][3] This is a critical consideration when designing and interpreting experiments, as off-target effects at GABA-A receptors can confound results.
Q3: What are the known binding affinities of this compound for its primary target and known off-target?
| Target Receptor | Agonist | This compound pA₂ Value | Reference |
| Glycine Receptor | Glycine | 7.67 | [3] |
| GABA-A Receptor | Muscimol | 8.31 | [3] |
Note: A higher pA₂ value indicates greater antagonist potency. These values suggest that this compound is a potent antagonist at both glycine and GABA-A receptors.
Troubleshooting Guide: Dealing with Non-Specific Binding of this compound
Non-specific binding can be a significant issue in any ligand-binding assay, leading to high background signals and inaccurate data. The following guide provides systematic steps to identify and mitigate non-specific binding when working with this compound.
Step 1: Identifying Non-Specific Binding
The first step is to determine the extent of non-specific binding in your assay. This is typically done by measuring the binding of your radiolabeled ligand in the presence of a high concentration of a non-labeled competitor (e.g., unlabeled this compound or a known high-affinity ligand for the target receptor).
Experimental Workflow for Determining Non-Specific Binding
Caption: Workflow for determining the level of non-specific binding.
Step 2: Optimizing Assay Conditions to Reduce Non-Specific Binding
If non-specific binding is high (typically >10-20% of total binding), the following parameters should be optimized.
| Parameter | Troubleshooting Action | Rationale |
| Blocking Agents | Add blocking agents to the assay buffer. Common choices include Bovine Serum Albumin (BSA) at 0.1-1%, or non-fat dry milk. | These proteins bind to non-specific sites on the reaction tube, filter, and other surfaces, reducing the opportunity for the radioligand or this compound to bind non-specifically. |
| Detergents | Include a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.1%). | Detergents can help to solubilize hydrophobic compounds and reduce their non-specific binding to plasticware and other surfaces. |
| Ionic Strength | Increase the salt concentration of the assay buffer (e.g., by adding 50-150 mM NaCl). | Increased ionic strength can reduce non-specific electrostatic interactions between charged molecules and surfaces. |
| pH | Optimize the pH of the assay buffer. | The charge of both this compound and the receptor can be influenced by pH. A pH where both are near neutral can minimize electrostatic interactions. |
| Receptor Concentration | Reduce the amount of receptor preparation (e.g., membrane protein) in the assay. | High concentrations of cellular components can increase the number of non-specific binding sites. |
| Radioligand Concentration | Use the lowest concentration of radioligand that still provides a robust signal. | Higher concentrations of radioligand can lead to increased non-specific binding. |
| Incubation Time and Temperature | Optimize the incubation time and temperature to reach equilibrium for specific binding without excessively increasing non-specific binding. | Shorter incubation times and lower temperatures can sometimes reduce non-specific interactions. |
| Washing Steps | Increase the number and volume of washes after incubation. Use ice-cold wash buffer. | Thorough washing is crucial to remove unbound and non-specifically bound ligand. Cold temperatures slow the dissociation of the specific ligand-receptor complex. |
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for addressing high non-specific binding.
Experimental Protocols
General Protocol for a Competitive Radioligand Binding Assay for the Glycine Receptor
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the glycine receptor using a radiolabeled antagonist like [³H]strychnine.
Materials:
-
Receptor Source: Membrane preparation from a tissue or cell line known to express glycine receptors (e.g., rat spinal cord, transfected HEK293 cells).
-
Radioligand: [³H]strychnine.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Blocking Agent (optional): 0.5% BSA in assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup:
-
Total Binding: Add assay buffer, [³H]strychnine (at a concentration close to its Kd), and membrane preparation to designated wells.
-
Non-Specific Binding: Add assay buffer, [³H]strychnine, a high concentration of unlabeled glycine (e.g., 1 mM), and membrane preparation to designated wells.
-
Competition: Add assay buffer, [³H]strychnine, varying concentrations of this compound, and membrane preparation to designated wells.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For the competition experiment, plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway Context
Caption: Simplified signaling pathways for this compound at glycine and GABA-A receptors.
References
- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex interactions between the steroid derivative RU 5135 and the GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RU5135 and Strychnine as Glycine Antagonists
For researchers and professionals in the fields of neuroscience and drug development, the selection of a specific glycine receptor antagonist is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two prominent glycine antagonists: the synthetic steroid derivative RU5135 and the classic alkaloid strychnine. This analysis is based on their mechanism of action, potency, selectivity, and the experimental protocols used for their characterization.
Mechanism of Action: Competitive Antagonism at the Glycine Receptor
Both this compound and strychnine exert their effects by acting as competitive antagonists at the strychnine-sensitive glycine receptor, a ligand-gated ion channel primarily responsible for inhibitory neurotransmission in the spinal cord and brainstem.[1] The binding of the inhibitory neurotransmitter glycine to its receptor normally leads to the opening of an integral chloride (Cl⁻) channel. The subsequent influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.
By binding to the glycine receptor, this compound and strychnine prevent glycine from binding and activating the receptor, thereby blocking this inhibitory signaling pathway. This disinhibition can lead to an increase in neuronal excitability. While both are competitive antagonists, it is suggested that glycine and strychnine may bind to overlapping but conformationally distinct sites on the receptor.[2]
dot
Caption: Glycine receptor signaling and antagonism by this compound and strychnine.
Quantitative Comparison of Potency and Selectivity
The following table summarizes the available quantitative data for this compound and strychnine. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | Strychnine | Reference |
| Glycine Receptor Potency | |||
| pA₂ (vs. Glycine) | 7.67 (rat optic nerve) | Not Reported | [3] |
| Kᵢ (Binding Affinity) | Not Reported | 5-15 nM | [4] |
| Affinity Constant | Not Reported | 0.03 µM (30 nM) | [1] |
| GABAₐ Receptor Potency | |||
| pA₂ (vs. Muscimol) | 8.31 (rat cuneate nucleus) | Not Reported | [3] |
| Selectivity | |||
| Comment | Less effect on GABA-mediated inhibition than glycine-mediated inhibition.[5] | Generally considered a selective glycine antagonist.[6] |
Experimental Protocols
Radioligand Binding Assay for Glycine Receptor Antagonists
This protocol is a generalized procedure for determining the binding affinity of compounds to the glycine receptor using [³H]strychnine as the radioligand.
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for the glycine receptor by measuring its ability to displace the binding of [³H]strychnine from synaptic membranes.
Materials:
-
Tissue Preparation: Spinal cord from adult rats or mice.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4) with protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
-
Radioligand: [³H]strychnine (specific activity ~30 Ci/mmol).
-
Test Compounds: this compound and unlabeled strychnine.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
Procedure:
-
Synaptic Membrane Preparation:
-
Dissect the spinal cord and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and centrifuging again.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In triplicate, incubate synaptic membranes (50-100 µg of protein) with a fixed concentration of [³H]strychnine (e.g., 1-5 nM) and varying concentrations of the test compound (e.g., this compound) in a final volume of 250 µL of assay buffer.
-
For determining non-specific binding, use a high concentration of unlabeled strychnine (e.g., 10 µM).
-
Incubate at 4°C for 30-60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]strychnine) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
dot
Caption: Workflow for a [³H]strychnine radioligand binding assay.
Electrophysiological Characterization of Glycine Antagonism
This protocol outlines a general method for assessing the antagonistic activity of compounds on glycine-activated currents using whole-cell patch-clamp electrophysiology.
Objective: To determine the potency (e.g., IC₅₀ or pA₂) of a test compound (e.g., this compound or strychnine) in antagonizing glycine-induced currents in neurons or in a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells expressing glycine receptors).
Materials:
-
Cells: Primary cultured spinal cord neurons or a cell line expressing recombinant glycine receptors.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
-
Agonist: Glycine.
-
Antagonists: this compound, strychnine.
-
Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Recording Setup:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Application of Glycine:
-
Apply a sub-maximal concentration of glycine (e.g., EC₂₀-EC₅₀) to elicit a stable inward current (I₉ₗᵧ).
-
-
Application of Antagonist:
-
Co-apply the test antagonist at various concentrations with the same concentration of glycine.
-
Record the resulting current in the presence of the antagonist.
-
-
Data Acquisition and Analysis:
-
Measure the peak amplitude of the glycine-activated currents in the absence and presence of the antagonist.
-
Calculate the percentage inhibition for each antagonist concentration.
-
Plot the percentage inhibition against the logarithm of the antagonist concentration to determine the IC₅₀.
-
For competitive antagonism, a Schild analysis can be performed by measuring the dose-response curve for glycine in the presence of different fixed concentrations of the antagonist to determine the pA₂ value.
-
Summary and Conclusion
Both this compound and strychnine are potent competitive antagonists of the glycine receptor. Strychnine is a well-established and highly selective tool for studying these receptors, with its binding affinity in the low nanomolar range. This compound demonstrates comparable potency for the glycine receptor but also exhibits significant antagonistic activity at GABAₐ receptors, as indicated by its pA₂ value against muscimol. This makes this compound a less selective tool than strychnine when investigating the specific roles of glycinergic transmission.
The choice between this compound and strychnine will depend on the specific research question. For experiments requiring a highly selective blockade of glycine receptors, strychnine remains the antagonist of choice. However, this compound may be useful in studies where the combined antagonism of both glycine and GABAₐ receptors is desired or as a structural lead for the development of novel modulators of these inhibitory receptors. The provided experimental protocols offer a foundation for the quantitative comparison of these and other glycine receptor antagonists in a laboratory setting.
References
- 1. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The specificity of strychnine as a glycine antagonist in the mammalian spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of RU5135 and Other Glycine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the steroidal derivative RU5135 with other established glycine receptor (GlyR) antagonists, focusing on their efficacy as competitive blockers of the strychnine-sensitive inhibitory glycine receptor. The information presented is collated from preclinical research to aid in the selection and application of these pharmacological tools.
Overview of Glycine Receptor Antagonism
Inhibitory glycine receptors are ligand-gated chloride channels crucial for mediating fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. Their activation by glycine leads to an influx of chloride ions, hyperpolarizing the neuronal membrane and reducing neuronal excitability. Antagonists of these receptors block this action and can induce convulsant effects. The classical antagonist for these receptors is the alkaloid strychnine. This guide compares the efficacy of this compound to strychnine and other related compounds.
Quantitative Comparison of Antagonist Efficacy
The efficacy of this compound and other glycine receptor blockers has been quantified using various experimental paradigms, including radioligand binding assays and electrophysiological recordings. The following table summarizes key quantitative data from published studies. It is important to note that direct comparisons are most valid when data is derived from the same study under identical conditions.
| Antagonist | Parameter | Value | Species/Tissue | Experimental Method | Reference |
| This compound | pA2 | 7.67 | Rat Optic Nerve | Electrophysiology | [1] |
| Strychnine | pA2 | 6.86 | Rat Caudatoputamen Slices | Electrophysiology | |
| Kd | ~30 nM | Rat Spinal Cord Membranes | [3H]Strychnine Binding | [2][3] | |
| Kd | 98 nM | Purified GlyR | Scintillation Proximity Assay | ||
| IC50 | 11 µM | Spinal Cord/Brainstem Membranes | [3H]Strychnine Displacement | [4] | |
| Brucine | IC50 | >100 µM | Spinal Cord/Brainstem Membranes | [3H]Strychnine Displacement | [4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity/potency. The pA2 values for this compound and strychnine are from different studies and should be compared with caution.
Experimental Protocols
The data presented above were generated using established methodologies to assess the interaction of antagonists with the glycine receptor.
Radioligand Binding Assay ([3H]-Strychnine Displacement)
This method quantifies the ability of a test compound (e.g., this compound) to displace the radiolabeled antagonist [3H]-strychnine from the glycine receptor.
Protocol Outline:
-
Membrane Preparation: Synaptic membrane fractions are prepared from the spinal cord and brainstem of the chosen animal model (e.g., rat).
-
Incubation: A constant concentration of [3H]-strychnine is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (the "displacer").
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the displacer that inhibits 50% of the specific binding of [3H]-strychnine (IC50) is determined. Specific binding is defined as the total binding minus the non-specific binding (measured in the presence of a saturating concentration of unlabeled strychnine).
Electrophysiology (Whole-Cell Voltage Clamp)
This technique directly measures the functional effect of an antagonist on the glycine receptor's ion channel activity.
Protocol Outline:
-
Cell Preparation: Neurons expressing glycine receptors (either from primary culture or cell lines heterologously expressing the receptor) are used.
-
Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal), and the membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Agonist Application: Glycine is applied to the cell to elicit an inward chloride current (at the specified holding potential).
-
Antagonist Application: The antagonist is co-applied with glycine, and the reduction in the glycine-induced current is measured.
-
Data Analysis: Concentration-response curves are generated for the antagonist's inhibition of the glycine response, from which parameters like IC50 or pA2 can be calculated.
Glycine Receptor Signaling Pathway and Antagonist Action
The inhibitory glycine receptor is a pentameric ligand-gated ion channel composed of α and β subunits that form a central chloride-permeable pore. The binding of the neurotransmitter glycine to the extracellular domain of the receptor induces a conformational change that opens the channel.
The competitive antagonists described in this guide, including this compound and strychnine, bind to a site on the receptor that overlaps with the glycine binding site.[5] This prevents glycine from binding and activating the receptor, thereby blocking the influx of chloride ions and inhibiting the hyperpolarizing effect on the neuron.
References
- 1. Effect of glycine and glycine receptor antagonists on NMDA-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strychnine Binding Associated with Glycine Receptors of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of RU5135 as a Selective Glycine Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the steroidal derivative RU5135 as a selective antagonist for the inhibitory glycine receptor. Through a detailed comparison with other known glycine antagonists, supported by experimental data, this document serves as a valuable resource for researchers investigating glycinergic neurotransmission and developing novel therapeutics targeting the glycine receptor.
Executive Summary
This compound has been identified as a potent antagonist of the strychnine-sensitive glycine receptor. Experimental evidence demonstrates its competitive antagonism and a degree of selectivity for the glycine receptor over the GABAA receptor. This guide presents a comparative analysis of this compound with other established glycine antagonists, namely strychnine, bicuculline, picrotoxin, brucine, and tutin. The quantitative data on the binding affinities and inhibitory concentrations of these compounds are summarized, and detailed protocols for the key validation experiments are provided. Furthermore, visual representations of the glycine receptor signaling pathway and experimental workflows are included to facilitate a deeper understanding of the validation process.
Comparative Analysis of Glycine Antagonists
The efficacy and selectivity of this compound as a glycine antagonist are best understood in the context of other well-characterized antagonists. The following table summarizes the key quantitative data for this compound and its comparators.
| Antagonist | Receptor Target(s) | pA2 | IC50 | Ki | Notes |
| This compound | Glycine Receptor, GABAA Receptor | 7.67 (Glycine)[1], 8.31 (GABAA)[1] | - | - | Potent antagonist at both receptors, with slightly higher potency at the GABAA receptor. |
| Strychnine | Glycine Receptor | - | 28 nM[2], 60 nM[3] | - | A highly potent and selective competitive antagonist of the glycine receptor. |
| Bicuculline | GABAA Receptor, Glycine Receptor | - | 100 µM (Glycine)[2] | - | Primarily a GABAA receptor antagonist, but also blocks glycine receptors at higher concentrations. |
| Picrotoxin | Glycine Receptor, GABAA Receptor | - | >100 µM[4] | - | A non-competitive antagonist that acts as a channel blocker. |
| Brucine | Glycine Receptor | - | - | - | A selective glycine receptor antagonist, structurally similar to strychnine.[5] |
| Tutin | Glycine Receptor | - | - | - | A selective glycine receptor antagonist.[5] |
Experimental Protocols
The validation of a selective glycine antagonist like this compound relies on a combination of binding assays and functional electrophysiological studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the glycine receptor.
Objective: To quantify the binding affinity (Ki) of this compound and other antagonists to the glycine receptor.
Principle: This competitive binding assay utilizes a radiolabeled ligand, typically [3H]strychnine, which has a high affinity for the glycine receptor. The displacement of the radioligand by an unlabeled antagonist is measured to determine the antagonist's binding affinity.
Protocol:
-
Membrane Preparation: Synaptic membranes are prepared from the spinal cord or brainstem of rats, where glycine receptors are abundant.[6] The tissue is homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Incubation: The membrane preparation is incubated with a fixed concentration of [3H]strychnine and varying concentrations of the unlabeled antagonist (e.g., this compound, strychnine, bicuculline).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand is washed away.[7]
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value of the antagonist is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to measure the functional effect of an antagonist on glycine-induced currents in neurons.
Objective: To determine the functional antagonism of this compound and other compounds on glycine receptor-mediated ion currents.
Principle: Whole-cell patch clamp allows for the recording of ion currents across the entire cell membrane of a neuron. The effect of an antagonist on the current induced by the application of glycine is measured.
Protocol:
-
Cell Preparation: Neurons, typically from the spinal cord, are acutely dissociated or cultured.[8]
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the surface of a neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.
-
Glycine Application: Glycine is applied to the neuron to elicit an inward chloride current through the glycine receptors.
-
Antagonist Application: The antagonist (e.g., this compound) is co-applied with glycine, and the reduction in the glycine-induced current is measured.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 of the antagonist. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.[1]
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Glycine Receptor Signaling Pathway
References
- 1. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. picrotoxinin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycine receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Strychnine binding associated with glycine receptors of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Whole-cell patch-clamp recordings on spinal cord slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity Profile of RU5135: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and overall therapeutic window. This guide provides a comparative analysis of the neurotransmitter receptor cross-reactivity of the glucocorticoid receptor (GR) antagonist, RU5135. Due to the limited publicly available data for this compound, this guide utilizes the well-characterized profile of the prototypical GR antagonist, mifepristone (RU486), as a key comparator to highlight current knowledge gaps and provide context for this class of compounds.
Summary of Cross-Reactivity Data
Currently, there is a notable absence of comprehensive, publicly accessible data detailing the binding affinity of this compound for a wide range of neurotransmitter receptors. In contrast, the related compound mifepristone (RU486) is known to be a non-selective agent, exhibiting high affinity for both the glucocorticoid and progesterone receptors.[1][2][3] While specific binding affinities for a broad panel of neurotransmitter receptors are not consistently reported even for mifepristone, its interaction with other steroid receptors is well-documented.
To provide a framework for comparison, the following table summarizes the known receptor binding affinities for mifepristone and highlights the lack of available data for this compound.
| Receptor Target | This compound Binding Affinity (Ki/IC50, nM) | Mifepristone (RU486) Binding Affinity (Ki/IC50, nM) | Reference |
| Primary Target | |||
| Glucocorticoid Receptor (GR) | Data Not Available | ~1 - 2.6 | [2][4] |
| Progesterone Receptor | |||
| Progesterone Receptor (PR) | Data Not Available | ~0.2 - 1.9 | [2][4] |
| Other Steroid Receptors | |||
| Androgen Receptor (AR) | Data Not Available | Weak affinity reported | [2] |
| Neurotransmitter Receptors/Transporters | |||
| Serotonin Transporter (SERT) | Data Not Available | Functional modulation observed; direct binding affinity not specified | [5] |
| Dopamine Receptors | Data Not Available | Data Not Available | |
| Adrenergic Receptors | Data Not Available | Data Not Available | |
| Other Neurotransmitter Receptors | Data Not Available | Data Not Available |
Experimental Protocols
The binding affinity data for mifepristone presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity of a test compound (e.g., this compound or mifepristone) for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-dexamethasone for GR, [³H]-R5020 for PR).
-
Test compound (this compound or mifepristone) at various concentrations.
-
Non-specific binding control (a high concentration of an unlabeled ligand).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A mixture containing the receptor preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound is incubated in the assay buffer. A parallel set of tubes containing the receptor, radioligand, and a high concentration of an unlabeled ligand is prepared to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding reaction to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and mifepristone is the competitive antagonism of the glucocorticoid receptor, a nuclear hormone receptor. Upon binding to its ligand, the GR translocates to the nucleus and acts as a transcription factor to regulate gene expression. Antagonists like this compound and mifepristone bind to the GR but prevent the conformational changes necessary for its activation and subsequent downstream signaling.
Caption: Workflow for determining receptor binding affinity.
Conclusion
The available data on the cross-reactivity of this compound with neurotransmitter receptors is critically lacking. To ensure a comprehensive understanding of its pharmacological profile and to anticipate potential neurological or psychiatric side effects, further investigation into its binding affinities at a broad range of central nervous system targets is imperative. The well-documented non-selective nature of the related compound, mifepristone, underscores the importance of such studies. Researchers utilizing this compound should exercise caution and consider the possibility of off-target effects, particularly those mediated by the progesterone receptor, until a more complete selectivity profile becomes available.
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mifepristone modulates serotonin transporter function - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of RU5135 and Picrotoxin: Mechanisms of GABA-A Receptor Antagonism
This is a comparative analysis of RU5135 and picrotoxin, focusing on their interaction with the GABA-A receptor. Unfortunately, this compound is a more obscure compound compared to the well-researched picrotoxin, and as such, there is a significant lack of publicly available, detailed experimental data specifically for this compound. The following guide is structured to provide a detailed comparison based on the available information for picrotoxin and the general understanding of competitive antagonists at the GABA binding site, a class to which this compound belongs.
This guide provides a detailed comparison of this compound and picrotoxin, two antagonists of the GABA-A receptor, designed for researchers, scientists, and drug development professionals. The focus is on their distinct mechanisms of action, supported by experimental data for picrotoxin and theoretical models for this compound's class of compounds.
Introduction
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast synaptic inhibition in the central nervous system. Its function is crucial for maintaining the balance between neuronal excitation and inhibition. The receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and thus inhibiting action potential firing.[1] The complexity of the GABA-A receptor, with its multiple subunits and allosteric binding sites, makes it a target for a wide range of therapeutic and research compounds.[2] Among these are antagonists like this compound and picrotoxin, which block the receptor's function through different mechanisms.
Mechanisms of Action
This compound is understood to be a competitive antagonist, meaning it binds directly to the GABA recognition site on the GABA-A receptor. By occupying this site, it prevents the endogenous ligand, GABA, from binding and activating the receptor. This type of antagonism can typically be overcome by increasing the concentration of the agonist (GABA).
Picrotoxin , in contrast, is a non-competitive antagonist.[3][4][5] It does not bind to the GABA binding site but rather to a distinct site within the chloride ion channel pore of the GABA-A receptor.[1][3][4] Its binding physically obstructs the flow of chloride ions, thereby inhibiting the receptor's function regardless of whether GABA is bound.[3] This action is use-dependent, meaning picrotoxin binds more effectively when the channel is opened by an agonist.[6][7]
Comparative Quantitative Analysis
| Parameter | This compound (Competitive Antagonist) | Picrotoxin (Non-competitive Antagonist) | Significance |
| Binding Site | GABA Orthosteric Site | Allosteric site within the ion channel pore | Differentiates mechanism of action. |
| IC₅₀ | Varies | ~0.8 µM - 2.2 µM[8] | Indicates the concentration required for 50% inhibition. |
| Effect on Agonist EC₅₀ | Increases (rightward shift in dose-response curve) | No significant change | A hallmark of competitive vs. non-competitive antagonism. |
| Effect on Agonist Efficacy | No change in maximal response | Reduces maximal response | Picrotoxin limits the total possible ion flow.[5] |
| Use-Dependency | No | Yes[6][7] | Picrotoxin's block is more effective with channel activation. |
Experimental Protocols
The characterization of compounds like this compound and picrotoxin typically involves two primary experimental approaches: radioligand binding assays and electrophysiology.
This technique is used to determine the binding affinity (Ki) of a compound to a receptor.
Objective: To determine the binding affinity of the test compound (e.g., this compound or picrotoxin) to the GABA-A receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the cell membranes containing the GABA-A receptors.[9]
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand that binds to the site of interest (e.g., [³H]muscimol for the GABA binding site or [³H]TBOB for the picrotoxin site) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.[10][11]
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the data to determine the IC₅₀ of the test compound, which can then be used to calculate the Ki value.
This method measures the functional effect of a compound on the ion flow through the GABA-A receptor channel.[12][13]
Objective: To characterize the inhibitory effect of the test compound on GABA-induced currents.
Protocol Outline:
-
Cell Preparation: Use Xenopus oocytes or cultured neurons (e.g., HEK293 cells) expressing GABA-A receptors.[13]
-
Recording: Using a voltage-clamp or patch-clamp setup, record the chloride currents evoked by the application of GABA.
-
Compound Application: Apply the test compound at various concentrations before and during the application of GABA.
-
Data Acquisition: Measure the amplitude of the GABA-induced currents in the absence and presence of the antagonist.
-
Data Analysis: Generate dose-response curves to determine the IC₅₀ and the type of inhibition (competitive or non-competitive).
Conclusion
This compound and picrotoxin represent two distinct classes of GABA-A receptor antagonists. This compound, as a competitive antagonist, directly competes with GABA at its binding site. Picrotoxin, a non-competitive antagonist, blocks the channel pore, a mechanism that is often use-dependent. This fundamental difference in their mechanism of action leads to different pharmacological profiles. While a lack of specific public data for this compound prevents a direct quantitative comparison, the established knowledge of their respective antagonist classes allows for a robust theoretical and practical differentiation that is crucial for experimental design and interpretation in neuroscience and drug development.
References
- 1. AOP-Wiki [aopwiki.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pnas.org [pnas.org]
- 5. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the mechanisms of action of picrotoxin, quercetin and pregnanolone at the GABAρ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sophion.com [sophion.com]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Nuances: A Comparative Guide to the Effects of RU5135 on Glycine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
The inhibitory glycine receptor (GlyR), a crucial component of the central nervous system, plays a pivotal role in mediating fast inhibitory neurotransmission. Its dysfunction is implicated in a range of neurological disorders, making it a significant target for therapeutic intervention. RU5135, a synthetic steroid derivative, has been identified as a potent antagonist of GlyRs. This guide provides a comparative analysis of the effects of this compound on different GlyR subtypes, synthesizing available experimental data to aid in the targeted development of novel therapeutics.
Quantitative Analysis of this compound Antagonism
While comprehensive comparative data on the effects of this compound across all glycine receptor (GlyR) subtypes remains limited in publicly available literature, existing studies provide valuable insights into its antagonist potency. The available quantitative data primarily focuses on the GlyR α1 subtype and native receptors, which are often composed of α1 and β subunits.
| Parameter | Receptor/Tissue | Value | Reference |
| pA2 | Rat Optic Nerve | 7.67 | [1] |
| Antagonist Rank Order of Potency | Human Homomeric α1 GlyR | This compound > Strychnine > Brucine > PMBA = Picrotoxin > Atropine | [2] |
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The study on the human homomeric α1 GlyR, while not providing a specific inhibitory constant (Ki) or IC50 value for this compound, clearly positions it as a more potent antagonist than the classical GlyR antagonist, strychnine, at this specific subtype.
Experimental Protocols
The characterization of this compound's effects on glycine receptors has been achieved through various experimental techniques, primarily electrophysiology. Below are detailed methodologies representative of those used in the cited studies.
Electrophysiological Analysis of Glycine Receptor Antagonism
This protocol is a generalized representation of the methods used to determine the potency of antagonists like this compound at GlyRs expressed in heterologous systems (e.g., Xenopus oocytes or HEK293 cells) or in native neuronal preparations.
1. Cell Culture and Transfection (for recombinant receptors):
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired human GlyR α subunit (e.g., α1, α2, or α3) and β subunit using a suitable transfection reagent (e.g., Lipofectamine 2000). A reporter gene such as GFP is often co-transfected to identify successfully transfected cells.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recordings (Whole-Cell Patch-Clamp):
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with CsOH).
-
-
Recording Setup:
-
Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution.
-
Whole-cell recordings are performed using a patch-clamp amplifier.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
Glycine and this compound are dissolved in the external solution.
-
A rapid solution exchange system is used for fast application of agonist and antagonist.
-
To determine the antagonist potency, concentration-response curves for glycine are generated in the absence and presence of increasing concentrations of this compound.
-
3. Data Analysis (Schild Analysis):
-
The dose-response data for glycine in the presence of this compound is fitted to the Hill equation to determine the EC₅₀ values.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. The dose ratio is calculated as the ratio of the EC₅₀ of glycine in the presence of the antagonist to the EC₅₀ of glycine in its absence.
-
The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity. A slope of 1 is indicative of competitive antagonism.
Signaling Pathways and Mechanism of Action
Glycine receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). The binding of glycine to its receptor opens the channel, leading to an influx of Cl⁻ into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.
This compound acts as a competitive antagonist at the glycine binding site on the GlyR. This means that this compound binds to the same site as glycine but does not activate the receptor. By occupying the binding site, this compound prevents glycine from binding and opening the channel, thereby blocking the inhibitory current.
Discussion and Future Directions
The available data unequivocally demonstrate that this compound is a potent glycine receptor antagonist. Its greater potency compared to strychnine at the α1 subtype suggests it could be a valuable pharmacological tool for probing the function of this receptor. However, the lack of comprehensive data on its effects on other GlyR subtypes (α2, α3, and heteromeric αβ receptors) represents a significant knowledge gap.
To fully understand the therapeutic potential and selectivity of this compound, future research should focus on:
-
Systematic Characterization on Recombinant Subtypes: Conducting head-to-head comparisons of this compound's affinity and potency (Ki, IC50, and pA2 values) on a panel of recombinant human GlyR subtypes, including α1, α2, α3, and various αβ combinations.
-
Investigating Subtype-Specific Functional Effects: Exploring whether this compound exhibits any subtype-specific effects on receptor kinetics, such as the rate of association or dissociation.
-
In Vivo Studies: Utilizing animal models of neurological disorders where specific GlyR subtypes are implicated to assess the in vivo efficacy and selectivity of this compound.
A deeper understanding of the differential effects of this compound on GlyR subtypes will be instrumental in the development of more selective and effective therapeutic agents for a variety of neurological conditions.
References
A Comparative Analysis of RU5135: In Vitro and In Vivo Antagonistic Effects on Inhibitory Neurotransmitter Receptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo effects of the steroid derivative RU5135, a potent antagonist of key inhibitory neurotransmitter receptors. The information is supported by experimental data to facilitate a comprehensive understanding of its pharmacological profile.
This compound is a synthetic steroid derivative that has demonstrated significant antagonistic activity at both γ-aminobutyric acid type A (GABA-A) and glycine receptors. Its dual action makes it a subject of interest in neuropharmacological research. This guide synthesizes available data to compare its effects in controlled laboratory settings (in vitro) with those observed in living organisms (in vivo).
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
In Vitro Efficacy of this compound
| Parameter | Receptor/Agonist | Preparation | Value | Reference |
| pA2 | GABA-A (Muscimol) | Rat Cuneate Nucleus Slices | 8.31 | [1] |
| pA2 | Glycine | Rat Optic Nerve | 7.67 | [1] |
| Potency vs. Bicuculline | GABA-A Receptor Binding | Not Specified | ~500 times more potent | [2] |
In Vivo Effects of this compound
| Species | Method | Key Finding | Quantitative Data | Reference |
| Cat (pentobarbitone-anesthetized) | Microelectrophoresis in spinal cord | Potent strychnine-like glycine antagonist with less effect on GABA-mediated neuronal inhibition. | Not specified in abstract. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited.
In Vitro Electrophysiology in Rat Brain Slices
Objective: To determine the antagonistic potency of this compound on GABA-A and glycine receptors.
Protocol:
-
Tissue Preparation: Slices of the rat cuneate nucleus and optic nerve are prepared.
-
Recording Setup: The slices are placed in a recording chamber and superfused with a physiological saline solution.
-
Electrophysiological Recording: Extracellular or intracellular recordings are made from neurons within the tissue slices to measure their electrical activity.
-
Agonist Application: A known concentration of a GABA-A agonist (e.g., muscimol) or glycine is applied to elicit a baseline response (e.g., depolarization, change in firing rate).
-
Antagonist Application: this compound is co-applied with the agonist at various concentrations.
-
Data Analysis: The concentration-response curves for the agonist in the presence and absence of this compound are plotted to determine the pA2 value, which is a measure of the antagonist's potency. A higher pA2 value indicates greater potency.[1]
In Vivo Microelectrophoresis in Anesthetized Cats
Objective: To assess the effect of this compound on neuronal inhibition in the spinal cord.
Protocol:
-
Animal Preparation: Cats are anesthetized with pentobarbitone.
-
Surgical Procedure: A laminectomy is performed to expose the spinal cord.
-
Microelectrophoresis Setup: A multi-barrel micropipette is positioned in the vicinity of a spinal neuron. One barrel is used for recording the neuron's activity, while other barrels contain solutions of this compound, GABA, and glycine for microelectrophoretic application.
-
Drug Application: Small, localized currents are passed through the drug-containing barrels to eject the substances onto the neuron's surface.
-
Data Recording and Analysis: The firing rate of the neuron is recorded before, during, and after the application of the agonists (GABA and glycine) and the antagonist (this compound). The ability of this compound to block the inhibitory effects of GABA and glycine is assessed.[3]
Visualizing the Mechanisms of Action
To illustrate the cellular mechanisms and experimental processes, the following diagrams are provided.
Signaling Pathways
Experimental Workflows
Conclusion
The available data indicate that this compound is a highly potent antagonist at both GABA-A and glycine receptors. In vitro studies on rat brain tissue provide quantitative measures of its high potency, demonstrating a pA2 value of 8.31 against a GABA-A agonist and 7.67 against glycine.[1] Notably, binding studies suggest its potency at the GABA-A receptor is approximately 500 times greater than that of the classic antagonist, bicuculline.[2]
The in vivo effects observed in anesthetized cats are consistent with the in vitro findings, showcasing its powerful strychnine-like antagonism at glycine receptors in the spinal cord.[3] However, the in vivo research to date has been more qualitative, and further studies are needed to establish a clear dose-response relationship and to quantify the behavioral and physiological consequences of this compound administration in living organisms.
For researchers in drug development, the high potency and dual-target nature of this compound present both opportunities and challenges. Its powerful inhibitory action could be harnessed for various therapeutic applications, but its lack of selectivity between GABA-A and glycine receptors may lead to a complex pharmacological profile and potential side effects. Future research should focus on detailed in vivo characterization and exploring the therapeutic potential of this interesting compound.
References
Safety Operating Guide
Proper Disposal and Handling Procedures for the RU-5135 Air Filter
Essential Safety and Logistical Information for Laboratory and Research Professionals
The RU-5135 is a washable and reusable high-performance air filter, not a chemical substance. Proper handling and disposal are crucial to ensure environmental compliance and personnel safety. This guide provides detailed procedures for the cleaning, reuse, and ultimate disposal of the RU-5135 air filter and associated cleaning agents.
Quantitative Data Summary
For safe and effective handling of the RU-5135 air filter and its cleaning agent, please refer to the following quantitative data:
| Parameter | Value | Notes |
| Filter Re-Oiling Amount | 0.67 oz (20 ml) | Use K&N-specific air filter oil. Over-oiling can impair performance. |
| K&N Power Kleen Soaking Time | 10 minutes | Do not allow the cleaner to dry on the filter.[1][2] |
| Rinsing Water Pressure | Low pressure | High pressure can damage the filter media.[1][3] |
| Drying Time | Several hours (air dry only) | Do not use heat or compressed air to speed up drying.[1] |
Experimental Protocols: Cleaning and Re-Oiling the RU-5135 Filter
The K&N RU-5135 air filter is designed to be cleaned and reused. Follow this procedure to restore the filter to optimal condition.
Materials:
-
K&N Power Kleen air filter cleaner
-
K&N Air Filter Oil
-
Low-pressure water source
-
Safety glasses and gloves
-
Collection basin for rinse water
Procedure:
-
Removal and Pre-Cleaning:
-
Carefully remove the air filter from its housing.
-
Gently tap the filter to dislodge any loose debris.[4]
-
-
Application of Cleaning Agent:
-
Rinsing:
-
Drying:
-
After rinsing, gently shake off excess water.
-
Allow the filter to air dry naturally. This may take several hours. Do not use compressed air or heat sources to accelerate drying, as this can damage the filter.[1]
-
-
Re-Oiling:
-
Once the filter is completely dry, apply an even coat of K&N Air Filter Oil to the crown of each pleat.
-
Allow the oil to wick into the filter media for approximately 20 minutes.
-
Reapply oil to any areas that are still white.
-
Disposal Procedures
If the RU-5135 air filter is damaged or at the end of its service life, it must be disposed of properly. Oiled air filters are often considered hazardous waste.
Step 1: Assessment
-
Inspect the filter for any tears, holes, or other damage that would render it unusable.
Step 2: Disposal of a Damaged Filter
-
Containment: Place the used, oiled filter in a sealed, leak-proof plastic bag to prevent oil from contaminating other waste.[5]
-
Hazardous Waste Disposal: Oiled air filters should be treated as household hazardous waste.[6] Do not dispose of them in regular trash unless local regulations specifically permit it.
-
Collection Centers: Take the sealed filter to a certified used oil collection center or a household hazardous waste disposal facility.[7][8] Many auto parts stores and service stations accept used oil and filters for recycling.[9]
Step 3: Disposal of Cleaning Agent and Rinse Water
-
The K&N Power Kleen cleaner is a corrosive material.[10][11]
-
The rinse water will contain oil and cleaning agents. Do not pour it down storm drains or onto the ground.
-
Collect the rinse water and contact your local hazardous waste disposal facility for guidance on proper disposal.
Mandatory Visualizations
Logical Workflow for RU-5135 Handling
Caption: Decision workflow for the K&N RU-5135 air filter.
Signaling Pathway for Contaminant Removal
Caption: Contaminant removal pathway during the cleaning process.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. manuals.plus [manuals.plus]
- 5. wpwma.ca.gov [wpwma.ca.gov]
- 6. keeptruckeegreen.org [keeptruckeegreen.org]
- 7. sandiegocounty.gov [sandiegocounty.gov]
- 8. calrecycle.ca.gov [calrecycle.ca.gov]
- 9. OC Recycle Guide [ocrecycleguide.com]
- 10. kandn.com [kandn.com]
- 11. static.speedwaymotors.com [static.speedwaymotors.com]
Navigating the Safe Handling of RU58841: A Guide for Laboratory Professionals
Disclaimer: The chemical compound "RU5135" could not be definitively identified through available resources. This guide pertains to the handling of RU58841, a compound with a similar nomenclature and application in research. It is imperative to always verify the identity of a chemical and consult its specific Safety Data Sheet (SDS) before handling.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the research chemical RU58841, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols.
Hazard Identification and Personal Protective Equipment
The Safety Data Sheet (SDS) for RU58841 classifies it as a hazardous substance.[1] Understanding these hazards is the first step in implementing appropriate safety measures.
Summary of Hazards for RU58841 [1]
| Hazard Statement | GHS Classification | Precautionary Statement |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Harmful if inhaled | Acute toxicity, inhalation (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Recommended Personal Protective Equipment (PPE)
A thorough hazard assessment of any laboratory procedure involving RU58841 is crucial to determine the necessary PPE.[2][3] The following table outlines the minimum recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn at all times.[4] Ensure it is fully buttoned. |
| Eyes and Face | Safety Goggles with Side-Shields | Must meet ANSI Z87.1 standards.[2][4] A face shield should be worn in addition to goggles when there is a significant splash hazard.[2][4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice, but glove selection should be based on the specific solvent being used.[5] For chemicals with unknown toxicity, consider double-gloving or using a more resistant glove material like a flexible laminate under a nitrile glove.[4] Inspect gloves for any signs of degradation before use. |
| Respiratory | NIOSH/MSHA-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas to avoid inhalation of dust.[1][6] The type of respirator will depend on the concentration and toxicity of the chemical.[5] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects.[4][5] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict operational and disposal protocols is essential to minimize exposure and environmental contamination.
Experimental Workflow: Handling RU58841
-
Preparation and Planning:
-
Handling the Compound:
-
All handling of RU58841 powder should be performed within a certified chemical fume hood to prevent inhalation.[6]
-
Use appropriate engineering controls, such as local exhaust ventilation, to minimize exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
When preparing solutions, add the solid to the solvent to minimize dust generation. RU58841 is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[7]
-
-
Personal Hygiene:
Disposal Plan: Managing RU58841 Waste
The disposal of hazardous waste is regulated and must be done in compliance with federal, state, and local regulations.[8]
-
Waste Segregation and Collection:
-
Waste Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.
-
-
Waste Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]
-
Follow all institutional and regulatory procedures for waste pickup and disposal.
-
Visualizing Safety and Disposal Workflows
To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the logical relationships in the workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. cellagentech.com [cellagentech.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. acs.org [acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
